Atracurium
描述
This compound is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of this compound is by means of Neuromuscular Nondepolarizing Blockade.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.
A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.
See also: this compound Besylate (active moiety of).
Structure
2D Structure
属性
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLJKQTIDHPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N2O12+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64228-81-5 (besylate) | |
| Record name | Atracurium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043726 | |
| Record name | Atracurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.32e-05 g/L | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64228-79-1 | |
| Record name | Atracurium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64228-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atracurium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atracurium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13295 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atracurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 194 °C | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Atracurium's Interaction with Nicotinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of atracurium at nicotinic acetylcholine receptors (nAChRs). This compound is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to induce muscle relaxation during surgical procedures.[1][2] Its primary pharmacological effect is achieved through competitive antagonism of nAChRs at the neuromuscular junction.[3][4][5]
Core Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor, primarily at the neuromuscular junction. This means it binds to the same recognition site on the receptor as the endogenous neurotransmitter, acetylcholine (ACh), but it does not activate the receptor. By occupying the ACh binding sites, this compound prevents the ion channel of the nAChR from opening, thereby inhibiting the influx of sodium ions that would normally lead to depolarization of the muscle cell membrane and subsequent muscle contraction. For effective muscle relaxation, this compound needs to block approximately 70-80% of the nAChRs at the muscle endplate.
The blockade produced by this compound is reversible and can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction. This is typically achieved through the administration of acetylcholinesterase inhibitors, such as neostigmine, which prevent the breakdown of ACh and allow it to outcompete this compound for receptor binding.
Beyond the neuromuscular junction, this compound has been shown to interact with various subtypes of neuronal nicotinic receptors, including α4β2, α3β4, and α7. This interaction with neuronal nAChRs may contribute to some of the secondary effects observed during this compound administration. The blockade is competitive at α4β2 and α7 receptors, but non-competitive at α3β4 receptors.
Quantitative Analysis of this compound-Nicotinic Receptor Interaction
The affinity and inhibitory concentration of this compound at different nicotinic receptor subtypes have been quantified in several studies. This data is crucial for understanding its potency and selectivity.
| Receptor Subtype | Parameter | Value | Species/System | Reference |
| Embryonic Muscle nAChR | KB | ~ 1 µM | Mouse Myotubes | |
| Neuronal α7 nAChR | IC50 | 8.25 µM | Not Specified | |
| Neuronal α4β2 nAChR | IC50 | 8.10 µM | Not Specified | |
| Neuronal α3β4 nAChR | IC50 | 9.05 µM | Not Specified |
KB: Equilibrium dissociation constant; IC50: Half-maximal inhibitory concentration.
Experimental Protocols for Studying this compound's Action
The investigation of this compound's mechanism of action relies on a variety of sophisticated experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a widely used method for studying the function of ion channels, including nAChRs.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific subunits of the human neuronal nicotinic receptors (e.g., α4β2, α3β4, α7).
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the receptors on the oocyte membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application: Acetylcholine is applied to activate the receptors, and the resulting current is measured. This compound is then co-applied with acetylcholine to determine its inhibitory effect on the receptor response.
Patch-Clamp Technique on Cultured Myotubes
This technique allows for the study of single-channel currents and provides detailed information about the kinetics of receptor blockade.
Methodology:
-
Cell Culture: Mouse myotubes are cultured to express embryonic-type nicotinic acetylcholine receptors.
-
Patch Preparation: An "outside-out" patch of the myotube membrane containing nAChRs is isolated using a micropipette.
-
Rapid Solution Exchange: A device for ultra-fast solution exchange is used to apply acetylcholine and this compound to the patch.
-
Data Acquisition: The current flowing through the single channels is recorded. The effect of this compound on the channel's open time and frequency is analyzed to determine the mechanism of block (competitive vs. open-channel block).
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Neuromuscular Transmission and this compound Blockade
Caption: this compound competitively blocks ACh binding to nAChRs.
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for studying this compound's effect on nAChRs.
Logical Relationship of this compound's Antagonism
Caption: Logical flow of this compound's competitive antagonism.
References
The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Atracurium, a non-depolarizing neuromuscular blocking agent, is distinguished by its unique, organ-independent mechanism of degradation. A significant portion of its breakdown occurs via a chemical process known as Hofmann elimination. This in-depth guide explores the intricacies of this pathway, providing quantitative data, detailed experimental protocols, and visual representations of the core processes for professionals in drug development and scientific research.
The Chemistry of this compound Degradation: Hofmann Elimination vs. Ester Hydrolysis
This compound is a complex benzylisoquinolinium diester. Its degradation in the body proceeds through two primary, independent pathways:
-
Hofmann Elimination: A non-enzymatic, chemical process that occurs spontaneously at physiological pH and temperature.[1][2] This reaction is dependent on both pH and temperature, with the rate increasing in alkaline conditions and at higher temperatures.[3][4][5] Conversely, acidosis and hypothermia slow the rate of Hofmann elimination.
-
Ester Hydrolysis: An enzymatic process catalyzed by non-specific esterases present in the plasma. This pathway is not dependent on pseudocholinesterase activity. Interestingly, a drop in pH enhances the rate of ester hydrolysis.
These dual pathways ensure that this compound's elimination is not reliant on hepatic or renal function, making it a suitable agent for patients with organ dysfunction.
The Hofmann Elimination Pathway: A Step-by-Step Breakdown
The Hofmann elimination of this compound is a base-catalyzed reaction that leads to the cleavage of the molecule. The process can be visualized as follows:
Caption: The Hofmann elimination pathway of this compound degradation.
The initial step involves the Hofmann elimination of one of the quaternary ammonium groups, yielding laudanosine and a quaternary monoacrylate intermediate. This intermediate can then undergo further degradation through two routes: another Hofmann elimination to produce a second molecule of laudanosine, or ester hydrolysis to form a monoquaternary acid. Laudanosine is a major metabolite of this compound and, while lacking neuromuscular blocking activity, can act as a central nervous system stimulant at high concentrations.
Quantitative Analysis of this compound Degradation
The relative contributions of Hofmann elimination and ester hydrolysis to the overall degradation of this compound have been a subject of investigation. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Conditions / Notes | Source(s) |
| Metabolism Contribution | |||
| Hofmann Elimination | ~45% of total metabolism | In vivo | |
| Ester Hydrolysis & Other Pathways | ~55% of total metabolism | In vivo | |
| Pharmacokinetic Parameters | |||
| Elimination Half-life (t½) | ~20 minutes | In humans | |
| In vitro degradation rate constant (Hofmann & Ester Hydrolysis) | 0.0193 to 0.0238 per min | In whole blood at patient's pH and temperature | |
| Total Clearance (Cl_total) | 4.8 ± 1.1 ml·kg⁻¹·min⁻¹ | In humans | |
| Non-organ Clearance (Cl_nonorgan) | 1.9 ± 0.6 ml·kg⁻¹·min⁻¹ | In humans | |
| Organ-based Clearance (Cl_organ) | 3.0 ± 0.9 ml·kg⁻¹·min⁻¹ | In humans | |
| In Vitro Degradation Half-life (t½) | |||
| This compound in phosphate buffer (pH 7.4, 37°C) | 39.4 minutes | ||
| Cisthis compound in phosphate buffer (pH 7.4, 37°C) | 33.3 minutes | ||
| Effect of pH on Stability | |||
| Storage pH | 3.3 | For maximum stability | |
| Potency at room temperature (20°C) | 99% after 1 month | ||
| Potency at room temperature (20°C) | 95% after 2 months | ||
| Potency at room temperature (20°C) | 92% after 3 months |
Experimental Protocols for Studying this compound Degradation
The investigation of this compound's degradation pathways relies on robust analytical methodologies. A typical experimental workflow is outlined below.
Caption: A generalized experimental workflow for studying this compound degradation.
In Vitro Degradation Studies
Objective: To determine the rate of this compound degradation under controlled conditions.
Methodology:
-
Incubation: this compound is incubated in a temperature-controlled water bath at 37°C in various media, such as Sørensen buffer or human plasma, adjusted to a physiological pH of 7.4.
-
Sampling: Aliquots of the incubation mixture are collected at specific time intervals.
-
Quenching: The degradation reaction in the collected samples is immediately stopped, often by acidification.
-
Sample Preparation: The analytes (this compound and its metabolites) are extracted from the sample matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction. An internal standard, such as vecuronium, is often added for accurate quantification.
-
Analytical Measurement: The concentrations of this compound and its degradation products, primarily laudanosine, are determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is commonly employed for its specificity and sensitivity.
-
Data Analysis: The concentration of this compound over time is plotted, and the data is fitted to a kinetic model (e.g., monoexponential decay) to determine the degradation rate constant and half-life.
In Vivo Pharmacokinetic Studies
Objective: To characterize the elimination of this compound and the formation of its metabolites in a living organism.
Methodology:
-
Drug Administration: A known dose of this compound is administered intravenously to the study subjects (animal models or human volunteers).
-
Blood Sampling: Arterial or venous blood samples are collected at predetermined time points following drug administration.
-
Sample Processing: The blood samples are centrifuged to separate the plasma, which is then typically acidified and stored frozen until analysis.
-
Analytical Measurement: The plasma concentrations of this compound and its metabolites are quantified using a validated HPLC-MS or similar method as described for the in vitro studies.
-
Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and elimination half-life.
Conclusion
The Hofmann elimination pathway is a cornerstone of this compound's unique pharmacokinetic profile, providing a reliable and organ-independent route of elimination. Understanding the chemical intricacies, quantitative aspects, and the experimental methodologies used to study this pathway is crucial for researchers and drug development professionals. This knowledge facilitates the optimization of drug delivery, the prediction of drug behavior in various clinical scenarios, and the development of safer and more effective neuromuscular blocking agents.
References
An In-depth Technical Guide to the Ester Hydrolysis of Atracurium Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atracurium besylate is a non-depolarizing neuromuscular blocking agent utilized clinically to induce skeletal muscle relaxation during surgical procedures and mechanical ventilation.[1] Its metabolism is unique among neuromuscular blockers, proceeding through two primary pathways: Hofmann elimination, a spontaneous, non-enzymatic degradation, and ester hydrolysis, catalyzed by non-specific plasma esterases.[2] This guide provides a detailed technical overview of the ester hydrolysis pathway in this compound metabolism, offering insights into the enzymatic processes, resulting metabolites, and analytical methodologies used for its characterization.
Core Metabolic Pathways
This compound is metabolized in the body by two main processes: Hofmann elimination and ester hydrolysis.[2] Hofmann elimination is a chemical process that occurs at physiological pH and temperature, while ester hydrolysis is an enzymatic process.[1][2]
Ester Hydrolysis
Ester hydrolysis of this compound is catalyzed by non-specific esterases, primarily carboxylesterases, present in the plasma. This pathway is distinct from metabolism by acetylcholinesterase or pseudocholinesterase. The hydrolysis of the ester linkages in the this compound molecule leads to the formation of pharmacologically less active metabolites. Notably, a drop in pH can enhance the rate of ester hydrolysis.
Hofmann Elimination
Hofmann elimination is a non-enzymatic degradation that occurs at physiological pH and temperature. This process is dependent on pH and temperature, being slowed by acidosis and hypothermia.
Metabolites of this compound
The metabolism of this compound through both ester hydrolysis and Hofmann elimination results in several breakdown products. The primary metabolites are laudanosine and a quaternary acid. While laudanosine has been associated with central nervous system stimulation at high concentrations, the levels produced during typical clinical use are generally considered safe. The other metabolites, including the quaternary acid, have minimal neuromuscular or cardiovascular activity at therapeutic doses.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound and its metabolites has been extensively studied. The following tables summarize key quantitative data from various clinical and in vitro studies.
| Parameter | Value | Species/Conditions | Reference |
| This compound | |||
| Elimination Half-Life | ~20 minutes | Humans | |
| 22 minutes (average) | Critically ill patients | ||
| 25.8 ± 2.3 minutes | Anesthetized patients | ||
| Volume of Distribution | ~160 mL/kg | Humans | |
| 217 ml/kg (mean) | Critically ill patients | ||
| Plasma Clearance | 550 ml/min (mean) | Critically ill patients | |
| Plasma Protein Binding | 82% | Humans | |
| Metabolites | |||
| Laudanosine | |||
| Peak Plasma Level (after 0.5 mg/kg this compound) | 199 ± 31 ng/mL | Patients with normal renal function | |
| In Vitro Degradation | |||
| Rate Constant (Hofmann elimination & ester hydrolysis) | 0.0193 to 0.0238 per min | Human whole blood (in vitro) |
Experimental Protocols
In Vitro Degradation Assay of this compound
This protocol outlines a general method for studying the in vitro degradation of this compound in plasma or buffer solutions.
Objective: To determine the rate of this compound degradation and the formation of its metabolites under controlled conditions.
Materials:
-
This compound besylate solution
-
Human plasma or a suitable buffer (e.g., Sorensen buffer)
-
Esterase inhibitors (e.g., diisopropylfluorophosphate) for control experiments
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubator or water bath at 37°C
-
Acidifying agent (e.g., perchloric acid) to stop the reaction
Procedure:
-
Prepare solutions of this compound in human plasma or buffer at a known concentration.
-
Incubate the solutions at 37°C.
-
At specified time intervals, withdraw aliquots of the reaction mixture.
-
Immediately stop the degradation process by adding an acidifying agent.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for this compound and its metabolites using a validated HPLC method.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Metabolites
This protocol provides a detailed methodology for the quantitative analysis of this compound and its primary metabolite, laudanosine.
Objective: To separate and quantify this compound and laudanosine in biological samples.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of acetonitrile, buffer (e.g., phosphate or formate), and an ion-pairing agent. A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and an aqueous buffer. For example, one method uses a mobile phase of acetonitrile and 0.1 M phosphate buffer.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at 280 nm is suitable for both this compound and laudanosine.
-
Sample Preparation: Plasma samples are typically deproteinized with an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile), followed by centrifugation. The supernatant is then injected into the HPLC system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.
References
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Distribution of Atracurium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo distribution of atracurium, a non-depolarizing neuromuscular blocking agent. The document focuses on quantitative data, detailed experimental methodologies, and the underlying physiological and chemical processes that govern the drug's behavior in a biological system.
Core Pharmacokinetic Parameters of this compound
This compound exhibits a unique pharmacokinetic profile characterized by its metabolism through two primary pathways: Hofmann elimination, a non-enzymatic chemical process, and ester hydrolysis, catalyzed by non-specific plasma esterases.[1][2] This dual mechanism of degradation makes its elimination largely independent of renal and hepatic function, a significant clinical advantage.[1][2][3]
Pharmacokinetic Data in Healthy Adults
The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult patients following a single intravenous bolus dose.
| Parameter | Value | Reference |
| Distribution Half-Life (T½α) | 2 minutes (± 0.2 SEM) | |
| Elimination Half-Life (T½β) | 19.9 minutes (± 0.6 SEM) | |
| Total Clearance (Cl) | 5.5 ml min⁻¹ kg⁻¹ (± 0.2 SEM) | |
| Total Distribution Volume (Varea) | 157 ml kg⁻¹ (± 7) | |
| Volume of Distribution (Vd) | Approximately 160 mL/kg | |
| Plasma Protein Binding | 82% |
Pharmacokinetics in Specific Patient Populations
This compound's unique metabolism results in minimal pharmacokinetic alterations in patients with organ dysfunction.
| Patient Population | Key Pharmacokinetic Observations | Reference |
| Renal Failure | No significant alteration in elimination half-life or overall pharmacokinetics. The pharmacokinetics and pharmacodynamics are not altered by renal failure. | |
| Hepatic Disease | While the elimination half-life of this compound is not significantly altered, the elimination of its metabolites may be prolonged in severe liver disease. | |
| Elderly Patients | A modest decrease in total plasma clearance may be observed, which is compensated by an increase in the volume of distribution. The elimination half-life may be slightly longer (21.8 ± 3.3 min vs. 15.7 ± 2.5 min in young adults). | |
| Pregnancy | This compound exhibits minimal placental transfer. |
Metabolism and Elimination Pathways
This compound is metabolized via two main pathways, which occur simultaneously in the body.
References
The Degradation of Atracurium to Laudanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and biological breakdown of the neuromuscular blocking agent atracurium, leading to the formation of its primary metabolite, laudanosine. This document details the underlying mechanisms, influencing factors, and pharmacokinetic profiles of both compounds. Furthermore, it provides detailed experimental protocols for the study of this compound degradation and laudanosine formation, presents quantitative data in a structured format, and visualizes key pathways and workflows.
Introduction
This compound is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery and mechanical ventilation.[1] Its clinical appeal stems from a unique metabolism that is largely independent of renal and hepatic function, making it a suitable choice for a broad range of patients.[2] This organ-independent elimination is primarily due to two distinct chemical and biological processes: Hofmann elimination and ester hydrolysis.[3] A significant metabolite of both pathways is laudanosine, a tertiary amine that can cross the blood-brain barrier and has been associated with central nervous system stimulation at high concentrations.[4][5] Understanding the dynamics of this compound breakdown and laudanosine formation is therefore critical for optimizing its clinical use and ensuring patient safety.
Mechanisms of this compound Breakdown and Laudanosine Formation
This compound's degradation is a dual-pathway process, comprising a non-enzymatic chemical reaction and an enzyme-catalyzed hydrolysis.
Hofmann Elimination
Hofmann elimination is a spontaneous, non-enzymatic chemical degradation that occurs at physiological pH and temperature. This base-catalyzed reaction is a key feature of this compound's design, contributing to its predictable clearance. The rate of Hofmann elimination is directly influenced by pH and temperature; it is accelerated by alkalosis (higher pH) and increased temperature, and slowed by acidosis (lower pH) and hypothermia. This process is a significant contributor to the overall elimination of this compound.
Ester Hydrolysis
In addition to Hofmann elimination, this compound is metabolized via ester hydrolysis, a process catalyzed by non-specific plasma esterases. These enzymes are distinct from pseudocholinesterase, the enzyme responsible for the metabolism of succinylcholine. In contrast to Hofmann elimination, the rate of ester hydrolysis is enhanced by a decrease in pH (acidosis). While some studies suggest that ester hydrolysis is a major metabolic pathway, others indicate that Hofmann elimination is the rate-limiting step, with ester hydrolysis playing a secondary role in the overall degradation.
Laudanosine Formation
Both Hofmann elimination and ester hydrolysis contribute to the formation of laudanosine. Each molecule of this compound that undergoes degradation ultimately yields two molecules of laudanosine. The breakdown also produces other metabolites, such as a quaternary monoacrylate and a quaternary alcohol. Laudanosine itself is not active at the neuromuscular junction but can cause CNS stimulation at high concentrations.
Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics of this compound and laudanosine.
Table 1: Pharmacokinetic Parameters of this compound and Laudanosine in Humans
| Parameter | This compound | Laudanosine | Reference(s) |
| Elimination Half-Life (t½) | ~20-23 minutes | ~173-229 minutes | |
| Clearance (Cl) | 4.8 ± 1.1 ml·kg⁻¹·min⁻¹ | 4.85 - 7.29 ml·min⁻¹·kg⁻¹ | |
| Volume of Distribution (Vd) | ~160 mL/kg | - | |
| Protein Binding | 82% | - |
Table 2: Factors Influencing this compound Degradation Rate
| Factor | Effect on Hofmann Elimination | Effect on Ester Hydrolysis | Reference(s) |
| Increased pH (Alkalosis) | Accelerated | Slowed | |
| Decreased pH (Acidosis) | Slowed | Accelerated | |
| Increased Temperature | Accelerated | - | |
| Decreased Temperature | Slowed | - | |
| Buffer Composition | Rate varies (Phosphate > HEPES > Tris) | - | |
| Electrolytes (e.g., NaCl) | Slower degradation | - | |
| Glucose | Enhanced degradation | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound breakdown and laudanosine formation.
In Vitro Degradation of this compound in Buffer Solution
Objective: To determine the rate of this compound degradation under controlled pH and temperature conditions, mimicking physiological states.
Materials:
-
This compound besylate solution
-
Phosphate buffer, HEPES buffer, or Tris buffer (e.g., 50 mmol/L)
-
pH meter
-
Water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
Vials for sample collection
-
Quenching solution (e.g., strong acid)
Procedure:
-
Prepare buffer solutions at the desired pH (e.g., 7.4) and bring them to the target temperature (e.g., 37°C) in a water bath.
-
Add a known concentration of this compound besylate to the pre-warmed buffer solution to initiate the degradation reaction.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop further degradation.
-
Analyze the samples for the concentrations of this compound and laudanosine using a validated HPLC method.
-
Plot the concentration of this compound versus time and determine the degradation rate constant.
In Vivo Pharmacokinetic Study in an Animal Model (Rat)
Objective: To determine the pharmacokinetic profile of this compound and its metabolite laudanosine in a living organism.
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound besylate for injection
-
Anesthetic agent (e.g., isoflurane)
-
Catheters for intravenous administration and blood sampling
-
Syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC system
-
Verapamil (as internal standard)
Procedure:
-
Anesthetize the rats and place catheters in a suitable artery (for blood sampling) and vein (for drug administration).
-
Administer a single intravenous bolus dose of this compound besylate (e.g., 0.6 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 45, 60, 90, 120 minutes) into anticoagulant-containing tubes.
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add a known concentration of the internal standard (verapamil).
-
Precipitate plasma proteins by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the mixture and collect the supernatant.
-
Analyze the supernatant for this compound and laudanosine concentrations using a validated HPLC method.
-
Use pharmacokinetic software to calculate parameters such as elimination half-life, clearance, and volume of distribution.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentrations of this compound and laudanosine in biological or buffer samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition may need optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
Fluorescence: Excitation at 240 nm and emission at 320 nm for both this compound and laudanosine.
-
UV: Detection at 280 nm.
-
-
Internal Standard: Verapamil can be used as an internal standard for plasma samples.
Sample Preparation (Plasma):
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins with an equal volume of a deproteinizing agent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge at high speed.
-
Inject a portion of the clear supernatant into the HPLC system.
Mandatory Visualizations
The following diagrams illustrate the core concepts of this compound breakdown and experimental design.
Conclusion
The breakdown of this compound into laudanosine is a well-characterized process involving both non-enzymatic Hofmann elimination and enzymatic ester hydrolysis. The interplay of physiological factors such as pH and temperature significantly influences the rate of these degradation pathways. The provided experimental protocols offer a robust framework for researchers to investigate the pharmacokinetics of this compound and the formation of its metabolites. A thorough understanding of these principles is essential for the continued safe and effective use of this compound in clinical settings and for the development of future neuromuscular blocking agents.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. In vitro degradation of this compound and cisthis compound at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laudanosine, an this compound and cisthis compound metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Self-Destructing Muscle Relaxant: An In-depth Technical Guide to the Discovery and Development of Atracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of atracurium besylate, a non-depolarizing neuromuscular blocking agent. It details the rational drug design that led to its unique, organ-independent metabolism, its pharmacological properties, and the experimental methodologies used in its evaluation.
A Rational Approach to Drug Design: The Conception of this compound
This compound besylate was born from a rational drug design approach aimed at creating a non-depolarizing, non-steroidal skeletal muscle relaxant that undergoes predictable degradation in the body, independent of liver or kidney function.[1] The breakthrough came in 1974 from the medicinal chemistry research group of John B. Stenlake at Strathclyde University in Scotland, where George H. Dewar first synthesized the compound, initially labeled "33A74".[1] The core concept was to design a molecule susceptible to Hofmann elimination, a chemical process dependent on pH and temperature, which would allow the drug to self-destruct under physiological conditions.[1][2] This novel approach to drug metabolism, termed "chemodegradation" by Roger D. Waigh, a postdoctoral researcher in the same group, marked a significant advancement in anesthetic pharmacology.[1] The rights to this compound were licensed by Strathclyde University to the Wellcome Foundation UK for further development.
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
This compound besylate functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and, consequently, inhibits the depolarization of the muscle cell membrane. This blockade of neuromuscular transmission results in skeletal muscle relaxation and paralysis. Unlike depolarizing agents like succinylcholine, this compound does not cause initial muscle fasciculations. The neuromuscular blockade induced by this compound can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, edrophonium, and pyridostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.
Caption: Mechanism of Action of this compound Besylate.
Chemical Synthesis
The synthesis of this compound besylate involves the coupling of (±)-tetrahydropapaverine base with 1,5-pentamethylene diacrylate. The resulting tertiary amine base is then treated with oxalic acid to form N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine dioxalate. This salt is converted to the free base, which is subsequently treated with methyl benzenesulfonate to yield this compound besylate. This process results in a mixture of stereoisomers.
Pharmacokinetics and Metabolism: A Tale of Two Pathways
This compound's pharmacokinetic profile is distinguished by its unique, organ-independent metabolism. The drug is primarily eliminated through two pathways:
-
Hofmann Elimination: This is a non-enzymatic, chemical process that occurs at physiological pH and temperature, accounting for approximately 45% of this compound's metabolism. This degradation pathway is a retro-Michael addition reaction. The rate of Hofmann elimination is influenced by body pH and temperature; an increase in pH or temperature accelerates the process, while acidosis and hypothermia slow it down.
-
Ester Hydrolysis: The remaining portion of this compound is metabolized by non-specific esterases in the plasma. This pathway is distinct from metabolism by pseudocholinesterase.
This dual metabolic pathway ensures that this compound's elimination is not dependent on renal or hepatic function, making it a suitable agent for patients with kidney or liver impairment. The elimination half-life of this compound is approximately 20 minutes.
Caption: Metabolism of this compound Besylate.
One of the major metabolites of this compound is laudanosine, a tertiary amino alkaloid. While laudanosine has been reported to be a mild central nervous system stimulant with epileptogenic potential, at clinically relevant doses of this compound, laudanosine levels are not associated with adverse effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound besylate.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Elimination Half-Life | ~20 minutes | |
| Distribution Half-Life | ~2 minutes | |
| Total Clearance | 5.5 ml/min/kg | |
| Volume of Distribution | 157-160 ml/kg | |
| Protein Binding | 82% |
Table 2: Pharmacodynamic Properties
| Parameter | Value | Reference |
| ED95 | 0.2 - 0.23 mg/kg | |
| Onset of Action (at 2x ED95) | 1.7 - 2.5 minutes | |
| Clinical Duration (at 2x ED95) | 20 - 35 minutes | |
| Time to 95% Recovery (at ED95) | ~44 minutes | |
| Time to 95% Recovery (at 2x ED95) | ~64 minutes |
Table 3: Recommended Dosages
| Population | Initial Bolus Dose (IV) | Maintenance Dose (IV) | Reference |
| Adults & Children (>2 years) | 0.4 - 0.5 mg/kg | 0.08 - 0.1 mg/kg | |
| Children (1 month - 2 years) | 0.3 - 0.4 mg/kg | Frequent doses may be needed |
Experimental Protocols
Assessment of Neuromuscular Blockade
The degree of neuromuscular blockade is assessed by monitoring the muscle twitch response to peripheral nerve stimulation.
-
Objective: To quantify the intensity of neuromuscular blockade induced by this compound.
-
Procedure:
-
A peripheral nerve, typically the ulnar nerve, is stimulated using a nerve stimulator.
-
The evoked mechanical response (twitch) of the corresponding muscle, usually the adductor pollicis, is measured.
-
The train-of-four (TOF) stimulation pattern is commonly used, where four supramaximal stimuli are delivered at 2 Hz.
-
The degree of block is quantified by the suppression of the twitch height compared to the baseline measurement before drug administration.
-
The ED95 is the dose required to produce a 95% suppression of the muscle twitch response.
-
Pharmacokinetic Analysis
Plasma concentrations of this compound and its metabolites are measured using high-performance liquid chromatography (HPLC).
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Procedure:
-
Following intravenous administration of this compound, serial blood samples are collected over a specified period.
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma concentrations of this compound and laudanosine are quantified using an ion-exchange liquid chromatographic assay.
-
The plasma concentration-time data are then fitted to a pharmacokinetic model, typically a two-compartment model, to calculate parameters such as half-life, clearance, and volume of distribution.
-
Drug Development Workflow
The development of this compound followed a structured pathway from conception to clinical application.
Caption: this compound Besylate Development Workflow.
Conclusion
This compound besylate stands as a landmark in rational drug design, offering a predictable and organ-independent mechanism of elimination that enhances its safety profile, particularly in patients with renal or hepatic dysfunction. Its development paved the way for a new class of neuromuscular blocking agents and continues to be a valuable tool in modern anesthesia. This guide has provided a technical overview of its discovery, mechanism, and the scientific methodologies underpinning its development and clinical use.
References
Atracurium as a Competitive Neuromuscular Blocking Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atracurium is a non-depolarizing, intermediate-acting neuromuscular blocking agent of the benzylisoquinolinium class.[1] Its clinical utility is primarily for inducing skeletal muscle relaxation during surgical procedures and facilitating mechanical ventilation.[2] The defining characteristic of this compound is its unique, organ-independent metabolism via Hofmann elimination and ester hydrolysis, which confers a predictable duration of action, particularly in patients with renal or hepatic impairment.[2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts
Chemical Structure and Properties
This compound besylate is a synthetic bis-quaternary ammonium steroid. Its chemical name is 2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium] dibenzenesulfonate.
Table 1: Physicochemical Properties of this compound Besylate
| Property | Value |
| Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ |
| Molecular Weight | 1243.49 g/mol |
| CAS Number | 64228-81-5 |
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end-plate of the neuromuscular junction.[4] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of the nAChR. By binding to these receptors without activating them, this compound prevents the ion channel from opening, thereby inhibiting the depolarization of the muscle fiber membrane and subsequent muscle contraction. For effective neuromuscular blockade, it is estimated that this compound needs to occupy 70-80% of the nAChRs at a given muscle fiber. This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors (e.g., neostigmine) for the reversal of this compound-induced blockade.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is a key feature that distinguishes it from other neuromuscular blocking agents. Its elimination is largely independent of renal and hepatic function, which is a significant clinical advantage.
Absorption and Distribution
This compound is administered intravenously. It has a rapid onset of action and an intermediate duration of action.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Onset of Action | 2-2.5 minutes | |
| Time to Peak Effect | 3-5 minutes | |
| Duration of Action | 20-35 minutes | |
| Volume of Distribution (Vd) | 160 mL/kg | |
| Plasma Protein Binding | 82% | |
| Elimination Half-life (t½β) | ~20 minutes | |
| Plasma Clearance | 5.5 mL/min/kg |
Metabolism: Hofmann Elimination and Ester Hydrolysis
This compound is primarily metabolized through two independent pathways:
-
Hofmann Elimination: A non-enzymatic, spontaneous chemical degradation that occurs at physiological pH and temperature. This process accounts for approximately 45% of this compound's metabolism.
-
Ester Hydrolysis: Catalyzed by non-specific plasma esterases.
These dual metabolic pathways ensure a predictable clearance of the drug, even in patients with compromised liver or kidney function.
Pharmacodynamics
The pharmacodynamic effects of this compound are dose-dependent. Higher doses lead to a faster onset of action and a longer duration of neuromuscular blockade.
Table 3: Pharmacodynamic Parameters of this compound in Humans
| Parameter | Value | Reference |
| ED₅₀ | 0.13 mg/kg | |
| ED₉₅ | 0.25 mg/kg | |
| EC₅₀ | 0.29 µg/mL | |
| Ki (embryonic nAChR) | ~1 µM | |
| Intubating Dose | 0.4-0.5 mg/kg | |
| Maintenance Dose (bolus) | 0.08-0.10 mg/kg | |
| Maintenance Dose (infusion) | 5-9 µg/kg/min |
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade in Rats
This protocol describes a method for evaluating the neuromuscular blocking effects of this compound in an anesthetized rat model.
4.1.1. Animal Preparation
-
Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic agent (e.g., urethane 1.25 g/kg, intraperitoneally).
-
Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
Isolate the sciatic nerve in one hind limb and place stimulating electrodes around it.
-
Attach the foot of the same limb to a force-displacement transducer to measure the twitch response of the gastrocnemius muscle.
4.1.2. Neuromuscular Monitoring
-
Stimulate the sciatic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Record the baseline twitch tension for a stabilization period of 15-20 minutes.
-
Administer this compound intravenously at the desired dose.
-
Continuously record the twitch tension to determine the onset of blockade, maximum block, and duration of action.
-
The degree of neuromuscular blockade is expressed as a percentage of the baseline twitch height.
Competitive Radioligand Binding Assay for nAChR
This protocol outlines a method to determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors using a competitive radioligand binding assay.
4.2.1. Materials
-
Receptor Source: Membrane preparations from tissues rich in nAChRs (e.g., Torpedo electric organ) or cell lines expressing specific nAChR subtypes.
-
Radioligand: A high-affinity nAChR antagonist, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, and 0.8 mM MgSO₄.
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compound: this compound besylate.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., nicotine or d-tubocurarine).
4.2.2. Procedure
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove cellular debris. Pellet the membrane fraction from the supernatant by centrifugation at 40,000 x g for 30 minutes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add a saturating concentration of the non-specific control, radioligand, and membrane preparation.
-
Competition Binding: Add a range of concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound remains a clinically important neuromuscular blocking agent due to its intermediate duration of action and, most notably, its organ-independent metabolism. This unique pharmacokinetic profile provides a predictable and reliable neuromuscular blockade, particularly in patient populations with renal or hepatic dysfunction. A thorough understanding of its competitive mechanism of action, pharmacokinetics, and pharmacodynamics, as detailed in this guide, is essential for its safe and effective use in both clinical practice and research settings. The experimental protocols provided offer a framework for the continued investigation and characterization of this compound and other neuromuscular blocking agents.
References
- 1. [Infusion of mivacurium and this compound guided by manual tactile evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The median effective dose (ED50) of cis-Atracurium for laryngeal mask airway insertion during general Anaesthesia for patients undergoing urinary surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Research of Benzylisoquinolinium Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research surrounding benzylisoquinolinium muscle relaxants, a critical class of neuromuscular blocking agents. This document delves into their core mechanism of action, structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and the key experimental methodologies used in their evaluation.
Introduction
Benzylisoquinolinium compounds are non-depolarizing neuromuscular blocking agents that play a crucial role in modern anesthesia and critical care.[1] They are utilized to induce skeletal muscle relaxation, thereby facilitating endotracheal intubation, optimizing surgical conditions, and aiding in mechanical ventilation.[1][2] Unlike depolarizing agents such as succinylcholine, these compounds act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[3] This guide will explore the foundational science that underpins the clinical use of prominent members of this class, including atracurium, cisthis compound, mivacurium, and doxacurium.
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
The primary mechanism of action for benzylisoquinolinium muscle relaxants is the competitive antagonism of acetylcholine (ACh) at the postsynaptic nAChRs on the motor endplate.[3] The process can be broken down into the following key steps:
-
Binding to nAChR: These bulky, quaternary ammonium compounds bind to the α-subunits of the nicotinic receptors.
-
Inhibition of Acetylcholine: This binding competitively inhibits ACh from binding to its receptor, preventing the opening of the ion channel.
-
Prevention of Depolarization: As a result, the influx of sodium ions is blocked, and the motor endplate does not depolarize.
-
Muscle Paralysis: The absence of depolarization prevents the propagation of the action potential, leading to muscle relaxation and, at sufficient doses, paralysis.
The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of benzylisoquinolinium muscle relaxants.
Structure-Activity Relationships (SAR)
The chemical structure of benzylisoquinolinium compounds is intrinsically linked to their potency, duration of action, and side-effect profile. Key structural features include:
-
Two Quaternary Ammonium Heads: These positively charged nitrogens are crucial for binding to the anionic sites on the nAChR.
-
Inter-onium Distance: The distance between the two quaternary heads influences the binding affinity and selectivity for the nAChR.
-
Benzylisoquinoline Moiety: The core structure from which this class of drugs is derived.
-
Ester Linkages: In compounds like this compound and mivacurium, ester linkages make them susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action.
-
Stereochemistry: The specific stereoisomers can have different potencies and side-effect profiles. For instance, cisthis compound, a single isomer of this compound, is more potent and has a better safety profile.
The following diagram illustrates the logical relationship between key structural features and their impact on the pharmacological properties of these agents.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for prominent benzylisoquinolinium muscle relaxants.
Table 1: Pharmacodynamic Parameters
| Drug | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) |
| This compound | 0.2 | 2-3 | 20-35 |
| Cisthis compound | 0.05 | 3-5 | 35-45 |
| Mivacurium | 0.07-0.1 | 2-3 | 15-20 |
| Doxacurium | 0.025-0.03 | 4-6 | 90-120 |
ED95: The dose required to produce 95% suppression of the first twitch of the train-of-four.
Table 2: Pharmacokinetic Parameters
| Drug | Volume of Distribution (L/kg) | Clearance (mL/kg/min) | Elimination Half-life (min) | Primary Elimination Pathway |
| This compound | 0.16 | 5.5 | 20 | Hofmann elimination and ester hydrolysis |
| Cisthis compound | 0.15 | 4.7 | 22-29 | Hofmann elimination |
| Mivacurium | 0.14-0.28 | 53-93 | 1.8-2.6 | Plasma cholinesterase |
| Doxacurium | 0.15 | 2.6 | 87 | Renal excretion |
Key Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a benzylisoquinolinium compound for the nAChR by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Isolate membrane fractions rich in nAChRs from a suitable source, such as the electric organ of Torpedo species or cultured cells expressing the receptor.
-
Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled benzylisoquinolinium compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a competitive receptor binding assay.
In Vivo Assessment of Neuromuscular Blockade
The in vivo efficacy of benzylisoquinolinium muscle relaxants is commonly assessed using animal models, such as the rat or dog, by monitoring the response of a muscle to nerve stimulation.
Methodology: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo preparation allows for the study of neuromuscular transmission in a controlled environment.
-
Dissection: Isolate the phrenic nerve and the hemidiaphragm muscle from an anesthetized animal (e.g., rat).
-
Mounting: Mount the preparation in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with 95% O₂ and 5% CO₂.
-
Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz).
-
Recording: Record the isometric contractions of the hemidiaphragm using a force transducer.
-
Drug Application: After a stable baseline is established, add the benzylisoquinolinium compound to the organ bath in increasing concentrations.
-
Data Analysis: Measure the reduction in twitch height to determine the concentration-response relationship and calculate the EC50 (the concentration that produces 50% of the maximal inhibitory effect).
Methodology: Train-of-Four (TOF) Stimulation
TOF stimulation is a common clinical and research method to assess the degree of neuromuscular blockade.
-
Animal Preparation: Anesthetize the animal and place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve in a dog).
-
Recording: Place recording electrodes over the corresponding muscle to measure the evoked compound muscle action potential (CMAP) or a force transducer to measure muscle contraction.
-
Stimulation Protocol: Apply a train of four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Drug Administration: Administer the benzylisoquinolinium muscle relaxant intravenously.
-
Monitoring: Continuously monitor the TOF ratio, which is the ratio of the amplitude of the fourth response to the first response (T4/T1). A decrease in this ratio indicates a non-depolarizing block.
-
Data Analysis: Correlate the dose of the drug with the degree of reduction in the TOF ratio and the time course of onset and recovery of neuromuscular function.
Conclusion
The benzylisoquinolinium class of muscle relaxants represents a cornerstone of modern anesthetic practice. Their clinical utility is a direct result of fundamental research into their mechanism of action, structure-activity relationships, and pharmacokinetic profiles. A thorough understanding of these core principles, facilitated by robust experimental methodologies, is essential for the continued development of safer and more effective neuromuscular blocking agents. This guide has provided a detailed overview of these foundational aspects to support the efforts of researchers, scientists, and drug development professionals in this important field.
References
Methodological & Application
Application Notes and Protocols for the Use of Atracurium in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical practice. Its application in in vitro isolated organ bath experiments, particularly with neuromuscular preparations like the rat phrenic nerve-hemidiaphragm, provides a valuable model for studying the pharmacology of neuromuscular transmission and the effects of neuromuscular blocking agents. These experiments allow for the determination of key pharmacological parameters such as potency (EC50) and the nature of antagonism (pA2) in a controlled environment, free from the systemic influences of a whole organism.
This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, focusing on the rat phrenic nerve-hemidiaphragm preparation.
Mechanism of Action
This compound is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the post-synaptic membrane of the motor endplate. By binding to these receptors without activating them, this compound prevents the depolarization of the muscle fiber membrane that is necessary for muscle contraction. This results in a flaccid paralysis of the skeletal muscle.
In addition to its primary post-synaptic blocking effect, some studies suggest that this compound may also have a pre-synaptic inhibitory action at the neuromuscular junction, which could contribute to the fade observed during high-frequency nerve stimulation.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound obtained from in vitro experiments on the rat phrenic nerve-hemidiaphragm preparation.
| Parameter | Value | Tissue Preparation | Reference |
| ED50 | 1.12 ± 0.0035 x 10⁻⁵ M | Rat phrenic nerve-hemidiaphragm | [4] |
Experimental Protocols
Preparation of the Rat Phrenic Nerve-Hemidiaphragm
This protocol describes the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation for use in an isolated organ bath.
Materials:
-
Male Wistar rat (200-250 g)
-
Dissection instruments (scissors, forceps)
-
Petri dish filled with chilled Krebs-Henseleit solution
-
Isolated organ bath system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Suture thread
-
Force-displacement transducer
-
Stimulator and electrodes
Procedure:
-
Humanely euthanize the rat via an approved method (e.g., cervical dislocation).
-
Quickly open the thoracic and abdominal cavities to expose the diaphragm.
-
Carefully dissect out one hemidiaphragm with the phrenic nerve attached. A segment of the rib cage should be left attached to the diaphragm to serve as a mounting point.
-
Immediately place the preparation in a petri dish containing chilled and continuously aerated Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully clean away any excess connective tissue from the nerve and muscle.
-
Tie a suture to the central tendon of the hemidiaphragm and another to the rib cage segment.
-
Mount the preparation in the isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the suture from the central tendon to a force-displacement transducer to record isometric contractions.
-
Position the phrenic nerve over a pair of stimulating electrodes.
-
Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of 1-2 g, with regular washing every 15 minutes, before starting any experimental protocol.
Protocol for Generating a Concentration-Response Curve for this compound
This protocol outlines the steps to determine the potency (EC50) of this compound.
Procedure:
-
After the equilibration period, begin stimulating the phrenic nerve with single supramaximal square-wave pulses (e.g., 0.2 ms duration, 0.1 Hz frequency).
-
Once a stable baseline of twitch contractions is established, add a sub-threshold concentration of this compound to the organ bath.
-
Administer cumulatively increasing concentrations of this compound to the bath, allowing the response to stabilize at each concentration before adding the next. A typical concentration range to explore would be from 10⁻⁸ M to 10⁻⁴ M.
-
Continue adding this compound until a maximal inhibition of the twitch response is observed.
-
At the end of the experiment, wash the tissue with fresh Krebs-Henseleit solution to observe the reversibility of the blockade.
-
Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) from the curve using non-linear regression analysis.
Protocol for Schild Analysis to Determine pA2 Value
This protocol describes how to perform a Schild analysis to determine the pA2 value of this compound, which provides a measure of its affinity for the receptor and can confirm competitive antagonism.
Procedure:
-
Obtain a control concentration-response curve for an agonist that induces muscle contraction via nicotinic receptor activation (e.g., acetylcholine in the presence of an acetylcholinesterase inhibitor, or a stable nicotinic agonist like carbachol).
-
Wash the preparation thoroughly until the response returns to baseline.
-
Add a fixed, known concentration of this compound to the bath and allow it to equilibrate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of this compound, generate a second agonist concentration-response curve. The curve should be shifted to the right.
-
Wash the tissue and repeat steps 3 and 4 with at least two other, higher concentrations of this compound.
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the action of this compound.
Caption: Workflow for determining the EC50 of this compound.
Caption: Workflow for performing a Schild analysis of this compound.
References
- 1. This compound: conception and inception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the presynaptic effect of this compound. Train-of-four and tetanic stimulation in in vitro preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Atracurium Besylate Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the preparation, storage, and handling of atracurium besylate solutions for laboratory research. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Information
This compound besylate is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. For laboratory use, it is typically supplied as a crystalline solid.
Solubility
Proper dissolution is the first step in preparing this compound besylate for experimental use. The choice of solvent will depend on the experimental design and the required concentration.
Table 1: Solubility of this compound Besylate
| Solvent | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Purge with an inert gas. |
| Dimethylformamide (DMF) | ~30 mg/mL | Purge with an inert gas. |
| Ethanol | ~10 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Recommended for aqueous solutions. |
Stability and Storage
This compound besylate is sensitive to temperature and pH. Understanding its stability is critical for maintaining its potency and avoiding experimental variability.
Table 2: Stability of this compound Besylate Solutions
| Storage Condition | Solvent/Diluent | Concentration | Stability |
| -20°C | Crystalline Solid | - | ≥ 4 years |
| 2-8°C (Refrigerated) | Aqueous Injection | 10 mg/mL | Potency loss of ~6% per year.[1] |
| Room Temperature (~25°C) | Aqueous Injection | 10 mg/mL | Potency loss of ~5% per month.[1] Use within 14 days of removal from refrigeration.[1] |
| Room Temperature (~20°C) | Aqueous Injection in intact containers | - | Retained 92% of concentration after 3 months. |
| Refrigerated or Room Temp | 5% Dextrose or 0.9% NaCl | 0.2 or 0.5 mg/mL | Use within 24 hours of preparation.[2] |
| pH 2.5 | Aqueous Solution | - | Maximum stability. |
| Alkaline pH | Aqueous Solution | - | Inactivated. |
Note: Aqueous solutions of this compound besylate are not recommended for storage for more than one day.
Signaling Pathway
This compound besylate functions by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) on the motor endplate of skeletal muscle cells. This blockade prevents the influx of sodium ions that would normally lead to depolarization and muscle contraction.
Experimental Protocols
Preparation of Stock Solutions
For laboratory research, it is often convenient to prepare a concentrated stock solution that can be diluted to the final experimental concentration.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound besylate crystalline solid in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Studies
Working solutions should be prepared fresh daily from the stock solution.
Protocol 2: Preparation of a 10 µM Working Solution in PBS
-
Thaw a frozen aliquot of the 10 mg/mL this compound besylate stock solution in DMSO.
-
Perform serial dilutions in sterile Phosphate-Buffered Saline (PBS), pH 7.2, to reach the final desired concentration of 10 µM.
-
Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Table 3: Recommended Concentrations for In Vitro Experiments
| Application | Concentration Range | Cell/Tissue Type |
| Neuromuscular Junction Studies | 3 - 20 µM | Glioblastoma stem cells |
| Isolated Muscle Contraction Assays | 2.4 µM | Rat extensor digitorum longus muscle |
| Receptor Binding Assays | 1 µM (KB) | Embryonic-type nicotinic acetylcholine receptors |
Preparation of Solutions for In Vivo Studies (Rodents)
Solutions for animal administration must be sterile and prepared under aseptic conditions.
Protocol 3: Preparation of a 1 mg/mL Solution for Intravenous Injection in Rats
-
Thaw a frozen aliquot of a sterile-filtered, concentrated stock solution of this compound besylate (e.g., in DMSO).
-
In a sterile environment (e.g., a laminar flow hood), dilute the stock solution in sterile 0.9% Sodium Chloride Injection, USP, to a final concentration of 1 mg/mL.
-
Ensure the final DMSO concentration is below the threshold for toxicity in the animal model.
-
Draw the solution into sterile syringes for administration.
-
Administer the solution via the desired route (e.g., tail vein injection).
Table 4: Reported Dosages for In Vivo (Rodent) Studies
| Animal Model | Dosage Range | Route of Administration |
| Mice | 1 - 50 mg/kg | Intravenous (i.v.) |
| Rats | 4.8 mg/kg | Intravenous (i.v.) |
| Rats (experimental inflammation) | 0.45 - 1.5 mg/kg | Not specified |
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound besylate solutions in a laboratory setting.
References
Application Notes and Protocols for Continuous Infusion of Atracurium in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the continuous intravenous infusion of atracurium in long-term animal studies. This compound besylate is a non-depolarizing neuromuscular blocking agent used to induce and maintain skeletal muscle relaxation. Its use in long-term research settings, particularly in studies requiring mechanical ventilation and stable neuromuscular blockade, necessitates precise control and monitoring.
Introduction
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, preventing acetylcholine from binding and thus inhibiting muscle contraction.[1][2][3] Its metabolism via Hofmann elimination and ester hydrolysis is independent of renal and hepatic function, making it a suitable agent for prolonged use in various research models.[2] However, long-term infusion can lead to the accumulation of its metabolite, laudanosine, which has been associated with central nervous system stimulation and seizures in animal studies.[2] Therefore, careful planning, execution, and monitoring are crucial for successful and humane long-term studies involving continuous this compound infusion.
Data Presentation: Quantitative Infusion Parameters
The following tables summarize recommended initial bolus doses and continuous infusion rates for this compound in various animal species based on available literature. It is critical to note that these are starting points, and the dose must be titrated to effect for each individual animal using neuromuscular monitoring.
Table 1: Recommended Intravenous this compound Doses for Initial Bolus and Maintenance in Various Species
| Species | Initial Bolus Dose (mg/kg) | Maintenance Infusion Rate | Notes |
| Canine | 0.5 | 0.5 mg/kg/hour | Seizures have been reported in juvenile dogs with long-term infusion. |
| Feline | Not specified in reviewed literature | 2.8 - 3.7 µg/kg/minute | Infusion rate was adjusted to maintain 90-95% depression of the first twitch (T1) of the train-of-four (TOF). |
| Swine | 0.3 - 0.5 (cisthis compound) | 0.71 mg/kg/hour (cisthis compound) | Cisthis compound, an isomer of this compound, is often used in pigs. |
| Rat | Not specified in reviewed literature | Not specified in reviewed literature | General continuous infusion can be maintained at 0.5 ml/h. |
| Chicken | 0.15 - 0.45 | Not applicable (bolus study) | ED95/95 was calculated to be 0.46 mg/kg. |
| Horse | 0.07 | Not applicable (bolus study) | Subsequent doses of 0.04 mg/kg were used for maintenance. |
Table 2: Hemodynamic and Physiological Effects of this compound Infusion
| Parameter | Species | Observation | Reference |
| Heart Rate | Human | Statistically significant but clinically unimportant increase with 0.4 mg/kg dose. | |
| Canine | No significant changes in normal or denervated hearts. | ||
| Horse | Not affected by this compound administration. | ||
| Mean Arterial Pressure | Human | No significant changes with 0.2 and 0.4 mg/kg doses. | |
| Canine | No significant changes in normal or denervated hearts. | ||
| Cardiac Index | Human | Statistically significant but clinically unimportant increase at 10 minutes with 0.4 mg/kg dose. | |
| Laudanosine Accumulation | Human | Can accumulate with prolonged infusion, especially in patients with renal or hepatic failure. | |
| Canine | High plasma concentrations of laudanosine can cause hypotension and bradycardia. | ||
| Rat | Intravenous bolus doses of laudanosine (10-20 mg/kg) caused convulsions. |
Experimental Protocols
Preparation of this compound Infusion
-
Reconstitution and Dilution:
-
This compound besylate is typically supplied as a 10 mg/mL solution.
-
For continuous infusion, dilute this compound in a compatible solution such as 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or a combination of both. Ringer's lactate should not be used as a diluent as it can cause more rapid degradation of this compound.
-
The final concentration should be tailored to the animal's size and the desired infusion rate to ensure accurate delivery with standard infusion pumps. A common concentration for smaller animals is 0.5 mg/mL.
-
-
Storage and Stability:
-
The diluted solution should be used within 24 hours of preparation.
-
Protect the solution from light during storage and administration.
-
Animal Preparation and Surgical Cannulation
-
Anesthesia and Analgesia:
-
Induce anesthesia using an appropriate agent for the species and study protocol.
-
Ensure adequate analgesia is provided throughout the procedure and post-operatively, as this compound has no analgesic properties.
-
-
Catheter Implantation:
-
For long-term infusion, a central venous catheter is recommended. The jugular vein is a common site for cannulation in many species.
-
In smaller animals like rats, the femoral vein can also be used.
-
The catheter should be exteriorized in a location that prevents the animal from dislodging it, such as the mid-scapular region.
-
Secure the catheter and connect it to a swivel system if the animal will be conscious and mobile during the infusion period.
-
Continuous Infusion Protocol
-
Initial Bolus Dose:
-
Administer an initial intravenous bolus dose of this compound to achieve rapid neuromuscular blockade. Refer to Table 1 for species-specific recommendations.
-
-
Initiation of Continuous Infusion:
-
Once neuromuscular blockade is established, begin the continuous infusion using a calibrated infusion pump.
-
The initial infusion rate should be based on the recommendations in Table 1 and adjusted based on the level of neuromuscular blockade.
-
-
Monitoring Neuromuscular Blockade:
-
The depth of neuromuscular blockade must be monitored using a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulation.
-
Place electrodes over a peripheral nerve (e.g., ulnar nerve in canines, sciatic nerve in rodents).
-
The goal is typically to maintain a TOF count of 1 to 2 twitches out of four, indicating an adequate level of surgical paralysis.
-
Adjust the infusion rate based on the TOF response. Increase the rate if the TOF count is greater than 2, and decrease the rate if there is no response to stimulation.
-
-
Physiological Monitoring:
-
Continuously monitor vital signs, including heart rate, blood pressure, respiratory rate (if applicable), and body temperature.
-
Regularly assess arterial blood gases to ensure adequate ventilation and oxygenation, especially in mechanically ventilated animals.
-
Monitor for signs of laudanosine toxicity, such as seizure activity. An electroencephalogram (EEG) may be considered for long-term studies.
-
-
Supportive Care:
-
Provide continuous mechanical ventilation for all animals receiving a neuromuscular blocking agent.
-
Ensure adequate hydration and nutrition.
-
Provide regular eye lubrication to prevent corneal drying.
-
Turn the animal regularly to prevent pressure sores.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action at the neuromuscular junction.
Experimental Workflow for Continuous this compound Infusion
Caption: Workflow for long-term continuous this compound infusion.
References
Application Notes and Protocols for the Reversal of Atracurium Blockade with Neostigmine in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the reversal of atracurium-induced neuromuscular blockade with neostigmine in common research animal models. The information is intended to guide researchers in designing and executing well-controlled experiments.
Introduction
This compound besylate is a non-depolarizing neuromuscular blocking agent used in veterinary medicine and research to induce muscle relaxation.[1] Its effects are reversible, and neostigmine, a cholinesterase inhibitor, is commonly used for this purpose. Neostigmine acts by inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine at the neuromuscular junction. This leads to an accumulation of acetylcholine, which then competes with this compound at the nicotinic receptors, thereby restoring neuromuscular transmission and reversing muscle paralysis.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the reversal of this compound blockade with neostigmine in various animal models.
Table 1: Neostigmine Dosages for this compound Reversal
| Animal Model | This compound Dose (mg/kg) | Neostigmine Dose (mg/kg) | Route of Administration | Notes | Reference(s) |
| Dog | 0.2, 0.4, 0.6 | 0.04 | IV | Neostigmine was effective in readily reversing the neuromuscular block. | [3] |
| Dog | Not Specified | ED50: 0.1 (at 10% twitch height) | IV | The dose of neostigmine is dependent on the depth of the initial blockade. | |
| Dog | Not Specified | ED50: 0.019 (at 50% twitch height) | IV | ||
| Rabbit | 0.44 ± 0.4 (total dose) | 0.01 - 0.045 | IM | Administered with glycopyrronium (0.01-0.02 mg/kg). | |
| Rat | 1.21 ± 0.26 (ED90) | 0.03 and 0.3 | IV | Neostigmine shortened the duration of the neuromuscular block. |
Table 2: Time Course of this compound Reversal with Neostigmine
| Animal Model | Depth of Blockade at Reversal | Neostigmine Dose (mg/kg) | Time to Recovery (Train-of-Four Ratio ≥ 0.9) | Notes | Reference(s) |
| Dog | Return of 2 twitches (T2) | 0.04 | Not specified | Neostigmine-facilitated recovery was significantly slower in dogs with congenital centronuclear myopathy. | |
| Rabbit | Return of at least 2 of 4 twitches | 0.01 - 0.045 (IM) | Not specified | ||
| Human (for reference) | T1 detectable or D1 > 5% | 0.07 | < 13 minutes (to TOF ratio 0.7) | The optimal time for neostigmine administration is when the first twitch (T1) is between 0-8% of control. | |
| Human (for reference) | Constant block (4-11% twitch height) | 0.035 | Peak effect at 9.7 ± 3.0 minutes | Time to peak effect of neostigmine. |
Experimental Protocols
General Anesthesia and Animal Preparation
A stable plane of anesthesia must be established before the administration of any neuromuscular blocking agent.
-
Rodents (Rats, Mice): Anesthesia can be induced with inhalant agents like isoflurane or sevoflurane. Alternatively, an injectable combination of ketamine and xylazine can be used.
-
Dogs: Anesthesia can be induced with propofol and maintained with isoflurane. Premedication with an opioid and a sedative such as midazolam is common practice.
-
Rabbits: Anesthesia can be maintained with isoflurane or sevoflurane.
Essential Preparation Steps:
-
Intubation and Ventilation: All animals must be intubated and mechanically ventilated prior to the administration of this compound, as neuromuscular blockade will lead to respiratory paralysis.
-
Vascular Access: Secure intravenous access for drug administration and fluid support.
-
Monitoring: Continuously monitor vital signs including heart rate, blood pressure, end-tidal CO2, and body temperature.
Induction of Neuromuscular Blockade with this compound
-
Administer this compound intravenously at the desired dose (see Table 1).
-
The onset of action is typically rapid, with maximal block occurring within minutes.
Monitoring of Neuromuscular Blockade
The depth of neuromuscular blockade should be monitored using a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulus.
-
Electrode Placement: Place stimulating electrodes over a peripheral nerve, such as the ulnar or peroneal nerve.
-
Supramaximal Stimulation: Determine the supramaximal stimulus intensity before administering this compound. This is the lowest current that produces a maximal muscle response.
-
Train-of-Four (TOF) Monitoring: Apply four supramaximal stimuli at a frequency of 2 Hz. The ratio of the fourth twitch height (T4) to the first twitch height (T1) is the TOF ratio. A deeper block results in the disappearance of twitches, starting with T4.
Reversal of Neuromuscular Blockade with Neostigmine
-
Timing of Reversal: It is recommended to wait for some degree of spontaneous recovery before administering neostigmine. A common practice is to administer the reversal agent after the return of at least two twitches in the TOF stimulation.
-
Administration: Administer neostigmine intravenously at the appropriate dose (see Table 1). To counteract the muscarinic side effects of neostigmine (e.g., bradycardia, salivation), it should be co-administered with an anticholinergic agent such as atropine or glycopyrrolate.
-
Monitoring Recovery: Continue to monitor the TOF ratio until it returns to ≥ 0.9, which indicates adequate recovery of neuromuscular function.
Visualization of Pathways and Workflows
Signaling Pathway of this compound and Neostigmine at the Neuromuscular Junction
Caption: Mechanism of this compound and neostigmine at the neuromuscular junction.
Experimental Workflow for this compound Reversal Studies
References
Application Notes and Protocols: Techniques for Measuring Atracurium Potency (ED95)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of the methodologies used to determine the potency (ED95) of atracurium, a non-depolarizing neuromuscular blocking agent. These notes include theoretical background, experimental protocols, and data presentation guidelines.
Introduction to this compound and ED95
This compound is an intermediate-acting, non-depolarizing neuromuscular blocking drug used to induce skeletal muscle relaxation during surgery and to facilitate endotracheal intubation.[1][2] Its mechanism of action involves competitive antagonism of acetylcholine (ACh) at the nicotinic receptors of the neuromuscular junction (NMJ).[3][4]
The potency of neuromuscular blocking agents is commonly quantified by the ED95, which is the dose required to produce a 95% suppression of the single twitch response of a muscle.[5] The ED95 is a crucial parameter for determining appropriate clinical dosages for intubation and maintenance of neuromuscular blockade. An initial dose of 1.7 to 2.2 times the ED95 is generally recommended for most patients. The average ED95 for this compound is approximately 0.23 mg/kg.
Signaling at the Neuromuscular Junction and Mechanism of Action
Signal transmission at the neuromuscular junction begins when a nerve impulse arrives at the presynaptic terminal of a motor neuron. This triggers the influx of calcium ions and the subsequent release of acetylcholine (ACh) into the synaptic cleft. ACh then diffuses across the synapse and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber, also known as the sarcolemma. The binding of ACh to these ligand-gated ion channels causes a depolarization of the muscle fiber, leading to an action potential that ultimately results in muscle contraction.
This compound, as a competitive antagonist, binds to the same nAChRs as acetylcholine but does not activate them. By occupying these receptors, this compound prevents ACh from binding, thereby inhibiting the end-plate potential and preventing muscle depolarization and contraction.
Figure 1: Signaling pathway at the neuromuscular junction and the blocking action of this compound.
Techniques for Measuring this compound Potency (ED95)
The clinical standard for determining the potency of neuromuscular blocking agents involves in vivo measurements in patients under general anesthesia. This is achieved by stimulating a peripheral nerve and quantifying the evoked muscle response.
Key Methodologies:
-
Neuromuscular Monitoring: This is the cornerstone of ED95 determination. It involves a peripheral nerve stimulator to deliver an electrical current to a motor nerve and a device to measure the resulting muscle contraction.
-
Nerve Stimulated: The ulnar nerve at the wrist is most commonly used.
-
Muscle Response Measured: The contraction of the adductor pollicis muscle (thumb adduction) is quantified.
-
-
Quantitative Measurement Techniques:
-
Mechanomyography (MMG): Considered the "gold standard," MMG measures the isometric force of muscle contraction.
-
Acceleromyography (AMG): A more common clinical tool, AMG measures the acceleration of the muscle movement, which is proportional to the force of contraction.
-
Electromyography (EMG): Measures the compound muscle action potential.
-
-
Stimulation Pattern: Train-of-Four (TOF):
-
The TOF pattern consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.
-
In the absence of a neuromuscular blocker, the four muscle twitches are of equal height (TOF ratio = 1.0).
-
Non-depolarizing blockers like this compound cause a "fade" in the twitch responses, where the height of the fourth twitch (T4) is less than the first (T1). The degree of block is often assessed by the TOF count (number of visible twitches) or the TOF ratio (T4/T1). For ED95 determination, the depression of the first twitch (T1) is typically used.
-
Experimental Protocols
Clinical Protocol for ED95 Determination of this compound
This protocol outlines a single-bolus dose-response study design.
1. Patient Selection and Preparation:
-
Obtain informed consent from all participants.
-
Select adult patients (ASA physical status I or II) scheduled for elective surgery.
-
Exclusion criteria include neuromuscular disease, pregnancy, and medications known to interfere with neuromuscular transmission.
2. Anesthesia and Monitoring:
-
Induce general anesthesia with a standard intravenous agent (e.g., propofol 2-3 mg/kg) and an opioid (e.g., fentanyl 1 µg/kg).
-
Maintain anesthesia with an inhalational agent (e.g., isoflurane) and a mixture of nitrous oxide and oxygen.
-
Monitor standard physiological parameters (ECG, blood pressure, oxygen saturation).
3. Neuromuscular Monitoring Setup:
-
Place stimulating electrodes over the ulnar nerve at the wrist.
-
Attach a force or acceleration transducer to the thumb to measure the response of the adductor pollicis muscle.
-
Immobilize the hand and arm to ensure that only thumb adduction is measured.
-
Determine the supramaximal stimulation current by delivering single twitch stimuli of increasing intensity until the muscle response plateaus. Set the current at 10-20% above this level.
-
After induction of anesthesia, begin stimulation with a TOF pattern every 15-20 seconds to establish a stable baseline twitch response.
4. Drug Administration and Data Collection:
-
Administer a single intravenous bolus dose of this compound. Different cohorts of patients will receive different doses.
-
Continue TOF stimulation and record the evoked response of the first twitch (T1) of each train.
-
Record the maximum depression of the T1 twitch height as a percentage of the baseline value.
5. Data Analysis:
-
For each patient, determine the dose of this compound administered and the corresponding maximal percentage of twitch depression.
-
Plot the dose versus the response for all patients.
-
Perform a log-probit or non-linear regression analysis to fit a dose-response curve to the data.
-
From the curve, calculate the ED95, which is the dose at which 95% of the subjects show a 95% or greater depression of the twitch response.
Figure 2: Experimental workflow for the clinical determination of this compound ED95.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Reported ED95 Values for this compound
| Anesthetic Background | ED95 (mg/kg) | Patient Population | Citation |
| Balanced Anesthesia | ~0.23 | Adults | |
| Nitrous Oxide/Opioid | 0.2 | Adults | |
| Various Studies | 0.11 - 0.26 | Adults | |
| Propofol Anesthesia | 2.3* | Laboratory Pigs |
*Note: Animal data may not be directly extrapolated to humans but is included for comparative research purposes.
Table 2: Key Parameters for ED95 Study Protocol
| Parameter | Description | Unit |
| Patient Demographics | ||
| Age | Age of the patient | Years |
| Weight | Total body weight | kg |
| Sex | Male / Female | - |
| ASA Status | Physical status classification | I, II |
| Anesthetic Agents | ||
| Induction Agent | e.g., Propofol | mg/kg |
| Inhalational Agent | e.g., Isoflurane | % |
| Opioid | e.g., Fentanyl | µg/kg |
| Neuromuscular Data | ||
| This compound Dose | Administered bolus dose | mg/kg |
| Baseline T1 Height | T1 twitch height before drug | mV or g |
| Max T1 Depression | Maximum % reduction in T1 height | % |
| Onset Time | Time to maximum block | minutes |
Application Notes
-
Factors Influencing Potency: The potency of this compound, and thus its ED95, can be influenced by several factors. Potent inhalational anesthetics (e.g., isoflurane, enflurane) can enhance the neuromuscular block, reducing the required dose. Other factors include patient age, body temperature, and acid-base balance.
-
Dosing Considerations: The recommended intubating dose of this compound is typically 0.4 to 0.5 mg/kg, which is approximately twice the ED95. This dose generally provides good to excellent intubating conditions within 2 to 2.5 minutes. For maintenance of neuromuscular blockade, smaller doses of 0.08 to 0.10 mg/kg are recommended.
-
Clinical Relevance: Accurate determination of ED95 is vital for safe and effective clinical use. Overdosing can lead to prolonged muscle relaxation and potential postoperative complications, while underdosing may result in poor intubating conditions or inadequate surgical relaxation. Continuous monitoring of neuromuscular transmission is recommended whenever neuromuscular blocking agents are used, especially in the ICU setting.
References
Application of Atracurium in Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atracurium is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to induce skeletal muscle relaxation.[1][2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] In the field of electrophysiology, this compound serves as a valuable pharmacological tool to investigate the function and pharmacology of nAChRs, which are ligand-gated ion channels crucial for synaptic transmission. These application notes provide detailed information and protocols for the use of this compound in electrophysiological studies, particularly focusing on patch-clamp and two-electrode voltage clamp techniques.
Mechanism of Action
This compound is a benzylisoquinolinium diester that acts as a competitive antagonist at the acetylcholine binding sites on the α-subunits of nAChRs.[1] By binding to these receptors, this compound prevents the binding of the endogenous agonist acetylcholine, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and preventing the depolarization of the postsynaptic membrane. This blockade of neuromuscular transmission results in muscle relaxation.
Studies have revealed a more complex interaction of this compound with different nAChR subtypes. At the embryonic-type nAChR, this compound exhibits both competitive and open-channel block mechanisms. Furthermore, its effects on neuronal nAChRs vary depending on the subunit composition, displaying competitive antagonism at α4β2 and α7 receptors, and noncompetitive blockade at α3β4 receptors.
Quantitative Data
The potency and affinity of this compound have been characterized in various experimental systems. The following tables summarize key quantitative data for this compound's effects on nAChRs.
| Parameter | Value | Receptor Subtype/System | Reference |
| Binding Affinity (KB) | ~1 µM | Embryonic-type nAChR (mouse myotubes) | |
| Inhibition Constant (Kd) | 3.0 µmol/l | Muscarinic receptors (rat heart atria) | |
| IC50 | 5-8 µmol/l | Muscarinic receptors (atria, ileum, cerebellum) | |
| IC50 | 25 µmol/l | Muscarinic receptors (brain cortex) |
| Parameter | Value (mg/kg) | Anesthetic Condition | Subject | Reference |
| ED50 | 0.13 ± 0.01 | Thiopentone-nitrous oxide-fentanyl | Human (Normal) | |
| ED90 | 0.21 ± 0.02 | Thiopentone-nitrous oxide-fentanyl | Human (Normal) | |
| ED95 | 0.24 ± 0.03 | Thiopentone-nitrous oxide-fentanyl | Human (Normal) | |
| ED50 | 0.07 ± 0.01 | Thiopentone-nitrous oxide-fentanyl | Human (Myasthenia Gravis) | |
| ED90 | 0.12 ± 0.22 | Thiopentone-nitrous oxide-fentanyl | Human (Myasthenia Gravis) | |
| ED95 | 0.14 ± 0.04 | Thiopentone-nitrous oxide-fentanyl | Human (Myasthenia Gravis) | |
| ED95 | 0.23 | Balanced anesthesia | Human |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action at the Neuromuscular Junction
Caption: Competitive antagonism of this compound at the neuromuscular junction.
General Experimental Workflow for Electrophysiological Recording
References
Application Notes and Protocols for In Vitro Modeling of Atracurium Effects on Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro models for studying the neuromuscular blocking agent atracurium. Detailed protocols for key experiments are included to facilitate the investigation of its effects on muscle tissue.
Introduction to In Vitro Models for Neuromuscular Blockade
In vitro models are indispensable tools for elucidating the mechanisms of action and characterizing the pharmacological profile of neuromuscular blocking agents like this compound. These models range from traditional isolated tissue preparations to advanced cell-based and organ-on-a-chip systems, offering controlled environments to study drug effects at the cellular and tissue levels. This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the skeletal muscle endplate[1]. In vitro systems allow for precise quantification of its potency, onset and duration of action, and investigation of its signaling pathways.
Key In Vitro Models
A variety of in vitro models can be employed to study the effects of this compound:
-
Isolated Nerve-Muscle Preparations: The rat phrenic nerve-hemidiaphragm preparation is a classic ex vivo model that maintains the intact neuromuscular junction (NMJ). It allows for the measurement of muscle contraction force in response to nerve stimulation and the direct application of drugs.
-
2D Cell Cultures: Co-cultures of motoneurons and skeletal myotubes (e.g., C2C12 cells) on a two-dimensional surface can form functional NMJs. These models are suitable for high-throughput screening and detailed imaging studies.
-
3D Muscle Organoids: Three-dimensional cultures of muscle cells, sometimes co-cultured with motoneurons, form more physiologically relevant structures that can mimic the architecture of native muscle tissue.
-
Organ-on-a-Chip (Neuromuscular Junction-on-a-Chip): These microfluidic devices contain separate but interconnected compartments for neurons and muscle cells, allowing for the formation of a functional NMJ in a highly controlled microenvironment. They enable real-time imaging and functional assessment of synaptic transmission.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data for this compound from various in vitro and ex vivo studies.
Table 1: Potency of this compound in Ex Vivo Nerve-Muscle Preparations
| Preparation | Parameter | Value | Reference |
| Rat phrenic nerve-hemidiaphragm | ED50 | 1.12 ± 0.0035 x 10⁻⁵ M | [2] |
| Rat phrenic nerve-hemidiaphragm (Betamethasone-treated) | ED50 | 11.19 ± 0.54 µmol/L | [3] |
| Guinea pig phrenic nerve-hemidiaphragm | EC50 | Not specified, used to determine potency ratio | [4] |
Table 2: Onset and Duration of Action of this compound (In Vivo/Ex Vivo)
| Model | Dose | Onset to 95% Twitch Depression | Duration to 25% Recovery | Reference |
| Human (in vivo) | 0.4 - 0.5 mg/kg | 3 - 5 minutes | 20 - 35 minutes | [5] |
| Human (in vivo) | 279 µg/kg (ED95) | Not specified | Not specified |
Table 3: Receptor Binding Affinity of this compound
| Receptor Type | Parameter | Value | Reference |
| Embryonic-type nicotinic acetylcholine receptor | K_B (Competitive Block) | ~1 µM |
Experimental Protocols
Protocol 1: Evaluating this compound's Effect on Muscle Contraction using the Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol details the methodology for assessing the neuromuscular blocking effect of this compound by measuring the contractile force of an isolated rat hemidiaphragm.
Materials:
-
Male Wistar rat (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ and 5% CO₂
-
This compound besylate stock solution
-
Organ bath with a force transducer
-
Nerve stimulator
-
Data acquisition system
Procedure:
-
Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Humanely euthanize the rat.
-
Excise the phrenic nerve and hemidiaphragm, ensuring the nerve insertion point remains intact.
-
Mount the preparation in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach the diaphragm to a force transducer.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve supramaximally using a nerve stimulator (e.g., 0.1 Hz pulses of 0.2 ms duration).
-
Record the isometric twitch contractions using a data acquisition system.
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline contraction is achieved.
-
-
This compound Application and Data Analysis:
-
Add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the reduction in twitch height at each concentration.
-
Construct a dose-response curve by plotting the percentage of twitch inhibition against the logarithm of the this compound concentration.
-
Calculate the ED50 (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve.
-
Protocol 2: Assessing this compound's Effect on C2C12 Myotube Contractility
This protocol describes a method for evaluating the effect of this compound on the contractility of cultured C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes cultured on a suitable substrate (e.g., glass-bottom dish)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound besylate stock solution
-
Field stimulator for electrical stimulation
-
High-speed imaging system and analysis software
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation by switching to differentiation medium. Culture for 5-7 days to allow the formation of myotubes.
-
-
This compound Treatment:
-
Replace the differentiation medium with fresh medium containing the desired concentration of this compound.
-
Incubate the cells for a predetermined period.
-
-
Induction and Measurement of Contraction:
-
Place the culture dish on the stage of a microscope equipped with a field stimulator.
-
Apply electrical pulses to induce myotube contraction (e.g., 1 Hz, 10 ms pulses, 20 V).
-
Record videos of the contracting myotubes using a high-speed camera.
-
-
Data Analysis:
-
Use image analysis software to quantify myotube contraction. This can be done by measuring the change in length or area of the myotubes during contraction and relaxation.
-
Compare the contractility of this compound-treated myotubes to that of untreated controls.
-
Protocol 3: Calcium Imaging to Evaluate this compound's Effect on Myotubes
This protocol outlines a method to assess changes in intracellular calcium concentration in myotubes in response to this compound treatment.
Materials:
-
Differentiated C2C12 myotubes or primary myotubes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound besylate stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture and differentiate myotubes as described in Protocol 2.
-
Load the myotubes with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh imaging buffer to remove excess dye.
-
-
This compound Application and Imaging:
-
Mount the culture dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Add this compound to the imaging buffer at the desired concentration.
-
Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.
-
Compare the calcium transients in this compound-treated cells to those in control cells.
-
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. Interactions of vecuronium and this compound in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betamethasone-induced resistance to neuromuscular blockade: a comparison of this compound and vecuronium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparison between the neuromuscular and ganglion blocking potency ratios of this compound and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
atracurium solution stability at different temperatures and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of atracurium solutions under various conditions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound degrades via two primary, non-oxidative pathways:
-
Hofmann elimination: A non-enzymatic, chemical process that is dependent on pH and temperature. It is the major route of elimination in humans.[1][2] This process is accelerated in alkaline conditions.[3][4]
-
Ester hydrolysis: This process is catalyzed by non-specific esterases in the plasma.[5] A decrease in pH enhances the rate of ester hydrolysis.
Q2: What are the recommended storage conditions for this compound besylate injection?
A2: To ensure potency, this compound besylate injection should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light. It is crucial to avoid freezing the solution.
Q3: How long is this compound stable at room temperature?
A3: Upon removal from refrigeration to room temperature (25°C/77°F), this compound besylate injection should be used within 14 days, even if it is re-refrigerated. However, some studies have shown that this compound may remain chemically stable for longer periods at room temperature. For instance, one study found that this compound stored at 20°C retained 99% of its strength after one month, 95% after two months, and 92% after three months. Another study suggested that storage at room temperature for up to 6 weeks can be considered safe without significant loss of chemical stability.
Q4: How does pH affect the stability of this compound?
A4: this compound is sensitive to pH. The commercial formulation is adjusted to a pH of 3.00 to 3.65. Hofmann elimination, a primary degradation pathway, is accelerated in alkaline environments. Therefore, this compound should not be mixed with alkaline solutions, such as barbiturates, as this can lead to inactivation and precipitation.
Q5: Does hypothermia affect this compound's stability and action?
A5: Yes, hypothermia slows down the Hofmann elimination process. In clinical settings, the infusion rate of this compound required to maintain surgical relaxation during induced hypothermia (25° to 28°C) is approximately half the rate needed at normal body temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency | Improper storage temperature. | Verify that the this compound solution has been consistently stored at the recommended 2°C to 8°C. If the solution has been at room temperature for more than 14 days, it should be discarded. |
| Exposure to light. | Always store vials in their carton until use to protect from light. | |
| Incompatible diluent or co-administration with alkaline solutions. | Do not mix this compound with alkaline solutions. Use compatible infusion solutions such as 0.9% Sodium Chloride, 5% Glucose, or Ringer's Injection. Be aware that degradation is reported to be more rapid in Lactated Ringer's solution. | |
| Precipitate Formation | Mixing with an alkaline solution. | This compound has an acidic pH and should not be mixed with alkaline solutions like barbiturates, which can cause precipitation of the free acid. |
| Variability in Experimental Results | Inconsistent temperature during the experiment. | Maintain a constant and controlled temperature throughout the experiment, as temperature fluctuations can alter the rate of Hofmann elimination. |
| Variations in the pH of the buffer or medium. | Ensure the pH of all solutions is consistent and appropriate for the experimental design. The degradation rate is pH-dependent. | |
| Composition of the incubation solution. | The degradation rate can be influenced by the buffer system (faster in phosphate, slower in Tris) and the presence of additives like electrolytes or glucose. |
Quantitative Data Summary
The stability of this compound solution is significantly influenced by temperature. The following tables summarize the degradation rates at different storage conditions.
Table 1: Stability of Undiluted this compound Besylate Injection
| Storage Temperature | Approximate Rate of Potency Loss | Reference |
| 5°C (41°F) | ~6% per year | |
| 25°C (77°F) | ~5% per month |
Table 2: Stability of this compound at Room Temperature (20°C)
| Duration at 20°C | Remaining Strength | Reference |
| 1 month | 99% | |
| 2 months | 95% | |
| 3 months | 92% |
Experimental Protocols
Protocol: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a solution, based on common practices cited in the literature.
Objective: To quantify the concentration of this compound over time under specific temperature and pH conditions.
Materials:
-
This compound besylate solution
-
Appropriate buffer solution (e.g., phosphate, HEPES, or Tris buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (specific composition to be optimized, often a mixture of an aqueous buffer and an organic solvent like acetonitrile)
-
Temperature-controlled incubator or water bath
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Solution Preparation: Prepare the this compound solution in the desired buffer at a known concentration. Adjust the pH of the solution to the target value.
-
Incubation: Place the prepared solution in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Analysis:
-
Inject the sample into the HPLC system.
-
Elute the components using the specified mobile phase and column.
-
Detect the this compound peak using the UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: this compound degradation pathways and influencing factors.
Caption: Workflow for assessing this compound stability.
References
- 1. Metabolism and kinetics of this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Metabolism and pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of this compound in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
factors influencing the rate of Hofmann elimination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hofmann elimination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hofmann elimination reaction?
The Hofmann elimination is a chemical reaction that converts an amine into an alkene. The process involves the exhaustive methylation of the amine to form a quaternary ammonium iodide salt. This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide, which, upon heating, undergoes an elimination reaction to produce a tertiary amine and the least substituted alkene, known as the "Hofmann product".[1][2][3][4]
Q2: What are the key factors that influence the rate and outcome of the Hofmann elimination?
The rate and regioselectivity of the Hofmann elimination are primarily influenced by three main factors:
-
Substrate Structure: The steric environment around the β-hydrogens is a critical factor.[5]
-
Leaving Group: The bulky quaternary ammonium group (-N(CH₃)₃⁺) plays a significant role in determining the reaction's regioselectivity.
-
Reaction Conditions: Temperature and the choice of base are important for the reaction rate and to minimize side reactions.
Q3: Why is the least substituted alkene (Hofmann product) the major product?
The formation of the least substituted alkene is a hallmark of the Hofmann elimination and is dictated by the "Hofmann rule". This preference is largely due to the steric bulk of the trimethylamine leaving group. The large size of the -N(CH₃)₃⁺ group makes it difficult for the base to access the more sterically hindered β-hydrogens that would lead to the more substituted (Zaitsev) alkene. Consequently, the base preferentially abstracts a proton from the less sterically hindered β-carbon, resulting in the formation of the least substituted alkene.
Q4: What is the role of silver oxide (Ag₂O) in the reaction?
Silver oxide, in the presence of water, serves two primary purposes:
-
Anion Exchange: It facilitates the exchange of the iodide ion (I⁻) from the quaternary ammonium salt with a hydroxide ion (OH⁻). The silver ions (Ag⁺) react with iodide ions to form insoluble silver iodide (AgI), which precipitates out of the solution.
-
Base Generation: This process effectively generates the hydroxide base in situ, which is necessary for the subsequent elimination step.
Q5: What are some common issues encountered during a Hofmann elimination and how can they be troubleshooted?
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no alkene yield | Incomplete exhaustive methylation. | Ensure a sufficient excess of methyl iodide is used to fully convert the amine to the quaternary ammonium salt. Monitor the reaction by TLC or NMR. |
| Insufficient heating during the elimination step. | The elimination of the quaternary ammonium hydroxide typically requires heating, often between 100-200°C. Ensure the reaction temperature is adequate. | |
| Incomplete anion exchange. | Ensure the silver oxide is fresh and thoroughly mixed with the quaternary ammonium iodide solution to facilitate complete iodide precipitation. | |
| Decomposition of the quaternary ammonium hydroxide. | Avoid prolonged heating at excessively high temperatures, which can lead to decomposition and side reactions. | |
| Formation of the Zaitsev product | Substrate structure favors Zaitsev elimination. | In some cases, particularly with substrates that have electronically activated β-hydrogens, the Zaitsev product may be favored. |
| Reaction conditions not optimized for Hofmann elimination. | Ensure the use of a sterically demanding leaving group (the quaternary ammonium salt) and a strong, but not necessarily bulky, base like hydroxide. | |
| Formation of an alcohol byproduct | Nucleophilic substitution (S_{N}2) competes with elimination. | This can occur if the hydroxide ion acts as a nucleophile instead of a base. Lowering the reaction temperature may favor elimination over substitution. |
Quantitative Data
| Factor | Effect on Reaction Rate | Rationale |
| Substrate Structure | Increased steric hindrance at the β-carbon decreases the rate of Zaitsev elimination, favoring the Hofmann product. | The base has more difficulty accessing sterically hindered β-hydrogens. |
| Leaving Group | The bulky quaternary ammonium group is a relatively poor leaving group compared to halides, which influences the E2 transition state. | The C-N bond is strong, and its cleavage is part of the rate-determining step. |
| Base Strength | A stronger base will generally increase the rate of the E2 reaction. | The base is involved in the rate-determining step of the E2 mechanism. |
| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the elimination reaction. |
Experimental Protocols
Example Protocol: Synthesis of trans-Cyclooctene via Hofmann Elimination
This protocol is adapted from the procedure for the synthesis of trans-cyclooctene and can be modified for other substrates.
Step 1: Exhaustive Methylation of Cyclooctylamine
-
In a well-ventilated fume hood, dissolve cyclooctylamine in a suitable solvent such as methanol.
-
Add a significant excess of methyl iodide (at least 3 equivalents) to the solution. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR to ensure the complete formation of the quaternary ammonium iodide.
-
Remove the solvent and excess methyl iodide under reduced pressure to obtain the N,N,N-trimethylcyclooctylammonium iodide salt.
Step 2: Anion Exchange with Silver Oxide
-
Dissolve the N,N,N-trimethylcyclooctylammonium iodide in a minimal amount of water.
-
Add a slurry of freshly prepared silver oxide in water to the solution. Use a slight excess of silver oxide.
-
Stir the mixture vigorously at room temperature for several hours. The formation of a yellow precipitate of silver iodide will be observed.
-
Filter the mixture to remove the silver iodide precipitate. The filtrate contains the aqueous solution of N,N,N-trimethylcyclooctylammonium hydroxide.
Step 3: Elimination Reaction
-
Set up a distillation apparatus. The receiving flask should be cooled in an ice bath to collect the volatile alkene product.
-
Heat the aqueous solution of the quaternary ammonium hydroxide. The decomposition typically occurs at temperatures between 100-150°C.
-
The alkene product will distill along with water and trimethylamine.
-
Collect the distillate and separate the organic layer. The aqueous layer can be extracted with a low-boiling-point organic solvent (e.g., pentane) to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and carefully remove the solvent to obtain the crude alkene.
-
The product can be further purified by distillation or chromatography.
Visualizations
Below is a diagram illustrating the logical relationships between the factors influencing the Hofmann elimination.
Caption: Factors influencing the rate and outcome of Hofmann elimination.
References
- 1. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 2. Hofmann Elimination: Mechanism, Steps & Easy Example [vedantu.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. hofmannrxn [ursula.chem.yale.edu]
- 5. The Hofmann Elimination [sites.science.oregonstate.edu]
Technical Support Center: Overcoming Atracurium Resistance in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to atracurium in experimental models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate and overcome challenges in your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to this compound resistance in a question-and-answer format.
My experimental animals are showing resistance to this compound. What are the potential causes?
Resistance to this compound, a nondepolarizing neuromuscular blocking agent, can arise from various factors that alter its pharmacokinetics and pharmacodynamics.[1] Key causes include:
-
Upregulation of Acetylcholine Receptors (AChRs): Pathological states such as thermal injury, sepsis, immobilization, and denervation can lead to an increase in the number of AChRs, particularly extrajunctional receptors.[1][2][3] This increased receptor density requires higher concentrations of this compound to achieve the desired level of neuromuscular blockade.
-
Altered Protein Binding: In conditions like inflammation, there can be an increase in plasma proteins such as alpha-1-acid glycoprotein (AAG).[4] Since this compound binds to these proteins, an increase in their levels can reduce the amount of free, active drug available to act at the neuromuscular junction.
-
Pharmacokinetic Changes: Conditions such as liver disease or critical illness can alter the volume of distribution and clearance of this compound, affecting its concentration at the receptor site.
How can I confirm this compound resistance in my experimental model?
A key indicator of this compound resistance is a rightward shift in the dose-response curve, meaning a higher dose is required to produce the same level of neuromuscular blockade. You can quantify this by determining the effective dose required to produce a 50% (ED50) or 95% (ED95) reduction in twitch tension. An increase in the ED50 or ED95 compared to control animals is indicative of resistance.
What experimental models are known to exhibit this compound resistance?
Several established experimental models consistently demonstrate resistance to this compound:
-
Thermal Injury (Burn) Models: Rats with a significant total body surface area burn (e.g., 30%) develop resistance to this compound, with the peak resistance observed around 40 days post-injury. Burn patients also show a relative hyposensitivity to this compound.
-
Inflammation Models: Inducing systemic inflammation in rats, for instance by subcutaneous injection of turpentine oil, leads to this compound resistance, partly due to increased protein binding.
-
Sepsis Models: Sepsis induced in animal models, such as through cecal ligation and puncture (CLP), can cause a reduction in the neuromuscular blocking potency of this compound.
-
Immobilization and Denervation Models: While not as specific to this compound in the provided results, conditions causing muscle disuse or nerve injury are known to upregulate AChRs, a primary mechanism of resistance to nondepolarizing neuromuscular blockers.
Are there strategies to overcome this compound resistance in my experiments?
Addressing this compound resistance depends on the underlying cause. Here are some approaches:
-
Increase the Dose: The most direct approach is to increase the dose of this compound. Dose-response studies are crucial to determine the appropriate dose to achieve the desired level of blockade in the resistant model.
-
Consider Alternative Neuromuscular Blocking Agents: In some cases of resistance to this compound, other neuromuscular blockers might be effective. However, cross-resistance to other non-depolarizing agents can occur.
-
Modulate the Inflammatory Response: In inflammation-induced resistance, strategies to mitigate the inflammatory response might help restore sensitivity to this compound. The use of cisthis compound has been shown to have anti-inflammatory effects in sepsis models.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound resistance.
Table 1: this compound Dose-Response in an Experimental Inflammation Model
| Group | ED50 (mg/kg) |
| Control | 0.68 |
| Inflammation | 0.94 |
ED50: Effective dose eliciting 50% of the maximum effect.
Table 2: Time Course of this compound Resistance in a Thermal Injury Rat Model
| Time Post-Injury | Peak this compound Resistance |
| 40 days | Greatest resistance observed |
Table 3: this compound ED95 in Pediatric Burn Patients
| Patient Group | ED95 (mg/kg) |
| Recovered from burn injury (Control) | 0.27 |
| First week post-injury (any burn size) | 0.3 |
| > 1 week post-injury (20-60% burn) | ~0.54 (twice normal) |
| > 1 week post-injury (>60% burn) | Potentially up to 3.0 |
[Data derived from a study on pediatric burn patients and may not directly translate to all experimental models but illustrates the principle of increased dose requirement.]
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound resistance.
Protocol 1: Induction of Inflammation-Induced this compound Resistance in Rats
Objective: To create an experimental model of inflammation to study this compound resistance.
Materials:
-
Male Sprague-Dawley rats
-
Turpentine oil
-
This compound
-
Anesthetic agent (e.g., pentobarbital)
-
Equipment for neuromuscular monitoring (sciatic nerve stimulation, tibialis anterior muscle twitch tension recording)
Procedure:
-
Induction of Inflammation: Administer a subcutaneous injection of turpentine oil to induce experimental inflammation.
-
Animal Grouping: Divide animals into a control group (no treatment) and an inflammation group.
-
Anesthesia and Surgical Preparation: Anesthetize the rats. Surgically expose the sciatic nerve and the tendon of the tibialis anterior muscle for stimulation and recording, respectively.
-
Neuromuscular Monitoring:
-
Stimulate the sciatic nerve with supramaximal square wave pulses.
-
Record the isometric twitch tension of the tibialis anterior muscle.
-
-
This compound Administration: Administer incremental doses of this compound intravenously.
-
Data Collection: Record the depression of twitch tension at each dose.
-
Data Analysis: Construct a dose-response curve and calculate the ED50 for both groups to determine the extent of resistance.
Protocol 2: Thermal Injury-Induced this compound Resistance in Rats
Objective: To establish a thermal injury model in rats to investigate this compound resistance.
Materials:
-
Male rats (225-250 g)
-
Anesthetic agent (e.g., pentobarbital)
-
Equipment for creating a controlled burn (e.g., a template to expose a specific percentage of total body surface area)
-
This compound
-
Equipment for neuromuscular monitoring (sciatic nerve stimulation, gastrocnemius muscle contraction measurement)
Procedure:
-
Thermal Injury: Anesthetize the rats. Induce a 30% total body surface area thermal injury. A sham injury group should be included as a control.
-
Post-Injury Period: Allow the animals to recover and monitor them for a specified period (e.g., up to 90 days). Resistance is typically greatest at 40 days.
-
Neuromuscular Function Assessment:
-
At selected time points post-injury, anesthetize the rats and ventilate them.
-
Measure the strength of contraction of the gastrocnemius muscle in response to supramaximal stimulation of the sciatic nerve.
-
-
This compound Challenge: Administer a bolus dose of this compound (e.g., 2.0 mg/kg) and measure the resulting depression of muscle contraction.
-
Pharmacodynamic Analysis: Determine the plasma concentration of this compound required to reduce the contraction to 50% of the baseline value (Cp50) via infusion to quantify resistance.
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts and processes.
Signaling Pathways
The upregulation of nicotinic acetylcholine receptors (nAChRs) is a central mechanism in this compound resistance. While the precise signaling cascade leading to nAChR upregulation in resistance models is complex and multifactorial, it is known to involve intracellular signaling pathways that can be influenced by factors like inflammation and nerve injury. The PI3K/Akt and MAPK pathways are implicated in nAChR-related signaling and neuroprotection, and their dysregulation could contribute to the changes seen in resistance.
Caption: Factors leading to this compound resistance through AChR upregulation.
Experimental Workflows
The following diagrams illustrate the general workflows for investigating this compound resistance.
Caption: General workflow for inducing a model of this compound resistance.
Caption: Workflow for conducting a dose-response study for this compound.
This technical support center provides a foundational resource for researchers investigating this compound resistance. For further in-depth information, consulting the primary literature is recommended.
References
- 1. anesth-pain-med.org [anesth-pain-med.org]
- 2. Up-and-down regulation of skeletal muscle acetylcholine receptors. Effects on neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthesia and Pain Medicine [anesth-pain-med.org]
- 4. Resistance to this compound in rats with experimental inflammation: role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atracurium Administration and Histamine Release
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing histamine release associated with atracurium administration in in vivo experiments. The following information is intended to help troubleshoot and refine experimental protocols to ensure data integrity and subject welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of histamine release when using this compound?
This compound, a non-depolarizing neuromuscular blocking agent, can directly stimulate mast cells and basophils to degranulate, leading to the release of histamine into the circulation.[1][2] This is a non-immunological mechanism. The extent of histamine release is often dose-dependent and related to the speed of administration.[3]
Q2: What are the common clinical and physiological signs of this compound-induced histamine release?
The most common signs are related to the cardiovascular system and skin. These include a decrease in mean arterial pressure (hypotension), an increase in heart rate (tachycardia), flushing, and erythema (redness of the skin).[4] In more severe cases, bronchospasm, urticaria (hives), and significant hemodynamic instability can occur.
Q3: How can I minimize histamine release during my experiments?
Several strategies can be employed to mitigate histamine release:
-
Slow the injection rate: Administering this compound slowly, over a period of 60 to 75 seconds, has been shown to prevent significant increases in plasma histamine and associated hemodynamic changes.
-
Reduce the dose: For subjects with a higher risk of histamine release, such as those with a history of asthma or anaphylactoid reactions, using a lower initial dose of 0.3 to 0.4 mg/kg is recommended.
-
Pre-treat with antihistamines: The combined use of H1 and H2 receptor antagonists prior to this compound administration can effectively attenuate the cardiovascular effects of histamine release.
Q4: Is it sufficient to use only an H1 or an H2 antagonist for premedication?
Studies have shown that combined H1 and H2 receptor blockade is more effective in attenuating the cardiovascular responses to this compound-induced histamine release than using either an H1 or H2 antagonist alone. H1 receptor blockade alone may not significantly prevent changes in mean arterial pressure.
Q5: Are there alternative neuromuscular blocking agents with a lower propensity for histamine release?
Yes, vecuronium and rocuronium are other non-depolarizing neuromuscular blockers that have been shown to have a lower histamine-releasing potential compared to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant drop in blood pressure and increase in heart rate immediately following this compound administration. | Rapid bolus injection leading to significant histamine release. | 1. Decrease the rate of this compound administration to 60-75 seconds.2. Consider reducing the this compound dose if experimentally permissible.3. Implement a pretreatment protocol with both H1 and H2 antagonists. |
| Cutaneous flushing or erythema observed in the subject. | Localized histamine release at the injection site or systemic histamine release. | 1. Ensure the injection is administered intravenously and not extravasated.2. Slow the rate of injection.3. Pre-treat with H1 and H2 antagonists. |
| Variable or inconsistent neuromuscular blockade. | Factors such as subject's physiological state (e.g., acidosis, electrolyte imbalance) or drug interactions can alter the effects of this compound. | 1. Ensure physiological parameters are stable before administration.2. Review any concomitant medications for potential interactions. Inhalational anesthetics and certain antibiotics can potentiate the effects of this compound. |
| Difficulty in achieving adequate neuromuscular blockade at lower, "histamine-safe" doses. | The dose may be insufficient for the desired level of muscle relaxation. | 1. If a higher dose is necessary, administer it as a slow infusion rather than a bolus.2. Utilize a pretreatment regimen with H1 and H2 antagonists to manage the potential for histamine release with a higher dose. |
Quantitative Data Summary
Table 1: Effect of this compound Administration Rate on Hemodynamic and Histamine Levels
| Administration Method | Dose (mg/kg) | Change in Mean Arterial Pressure | Change in Heart Rate | Plasma Histamine Concentration |
| Rapid Bolus (5 seconds) | 0.6 | Significant Decrease | Significant Increase | Significant Increase |
| Slow Injection (75 seconds) | 0.6 | No Significant Change | No Significant Change | No Significant Increase |
Table 2: Effect of Antihistamine Pretreatment on High-Dose this compound Administration
| Pretreatment Group | This compound Dose (mg/kg) | Change in Mean Arterial Pressure | Plasma Histamine Levels |
| Control (No Pretreatment) | 1.5 | -30 mm Hg | Significant Increase |
| H1 Blockade (Diphenhydramine 1 mg/kg) | 1.5 | No Significant Attenuation | Not Reported |
| H2 Blockade (Cimetidine 4 mg/kg) | 1.5 | Significant Decrease | Not Reported |
| Combined H1 and H2 Blockade | 1.5 | -8 mm Hg (at 2 min), -7 mm Hg (at 3 min) | Significant Increase (but hemodynamic response attenuated) |
Experimental Protocols
Protocol 1: Minimizing Histamine Release via Slow Injection
-
Subject Preparation: Prepare the subject according to standard laboratory procedures for intravenous administration and monitoring of cardiovascular parameters (e.g., mean arterial pressure, heart rate).
-
This compound Preparation: Dilute the this compound besylate injection to a standard concentration (e.g., 0.2 or 0.5 mg/mL) in 5% dextrose or 0.9% sodium chloride injection.
-
Administration: Administer the desired dose of this compound (e.g., 0.6 mg/kg) intravenously over a period of 75 seconds. Use a syringe pump for precise rate control if available.
-
Monitoring: Continuously monitor hemodynamic parameters before, during, and after administration. Collect blood samples for plasma histamine analysis at baseline and at specified time points post-injection (e.g., 2 and 5 minutes) if required.
Protocol 2: Pretreatment with H1 and H2 Antagonists
-
Subject Preparation: As described in Protocol 1.
-
Antihistamine Pretreatment:
-
Administer an H1 antagonist intravenously (e.g., chlorpheniramine 0.1 mg/kg or diphenhydramine 1 mg/kg).
-
Administer an H2 antagonist intravenously (e.g., cimetidine 4 mg/kg or ranitidine 1.25 mg/kg).
-
Allow for a sufficient time interval between antihistamine administration and this compound injection for the antagonists to take effect (typically 5-10 minutes).
-
-
This compound Administration: Administer the desired dose of this compound intravenously. The rate of injection can be a rapid bolus (e.g., 5 seconds) or a slow injection as described in Protocol 1, depending on the experimental design.
-
Monitoring: As described in Protocol 1.
Visualizations
Caption: Signaling pathway of this compound-induced histamine release and its cardiovascular effects.
Caption: Experimental workflow for studying this compound-induced histamine release.
Caption: Troubleshooting logic for managing adverse hemodynamic events.
References
Technical Support Center: Optimizing Atracurium Infusion for Consistent Neuromuscular Block
Welcome to the technical support center for the use of atracurium in research settings. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the effective and consistent application of this compound for neuromuscular blockade in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial bolus dose and maintenance infusion rate for this compound?
A1: The recommended initial intravenous (IV) bolus dose for this compound is typically 0.4 to 0.5 mg/kg.[1] Following the initial bolus, a continuous IV infusion is initiated to maintain a steady state of neuromuscular blockade. The maintenance infusion rate generally ranges from 5 to 9 µg/kg/min.[2][3] However, this can vary based on the specific experimental model and individual subject response. It is crucial to monitor the depth of blockade and titrate the infusion rate accordingly.[4]
Q2: How should I prepare and store this compound solutions for infusion?
A2: this compound besylate injection should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[3] Do not freeze the solution. For continuous infusion, this compound can be diluted in 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose and 0.9% Sodium Chloride Injection. Diluted solutions are stable for up to 24 hours at room temperature or under refrigeration.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate of the neuromuscular junction. This prevents acetylcholine from binding and depolarizing the muscle cell, leading to muscle relaxation.
Q4: How is this compound metabolized, and is dose adjustment needed for renal or hepatic impairment?
A4: this compound undergoes Hofmann elimination, a non-enzymatic chemical breakdown that occurs at physiological pH and temperature, and ester hydrolysis. This metabolism is independent of renal or hepatic function. Therefore, dose adjustments are generally not necessary for subjects with renal or hepatic impairment.
Q5: What is laudanosine and should I be concerned about its accumulation?
A5: Laudanosine is a major metabolite of this compound. Unlike this compound, it does not have neuromuscular blocking activity. However, at high concentrations, it can cross the blood-brain barrier and has been associated with central nervous system excitation and seizures in animal studies. While this is more of a concern in long-term infusions in clinical ICU settings, researchers should be aware of this potential confounder, especially in prolonged experimental protocols.
Troubleshooting Guide
Issue 1: Inconsistent or inadequate neuromuscular blockade.
-
Possible Cause: Incorrect infusion rate.
-
Solution: The required infusion rate can vary significantly between subjects. It is essential to monitor the depth of blockade using a peripheral nerve stimulator and adjust the infusion rate accordingly. An initial rate of 9 to 10 µg/kg/min may be needed to counteract spontaneous recovery before settling on a maintenance rate.
-
-
Possible Cause: Tachyphylaxis or resistance.
-
Solution: Tachyphylaxis, a rapid decrease in response to the drug, can develop with prolonged this compound infusion. This may necessitate increasing the infusion rate to maintain the desired level of blockade. In cases of significant resistance, consider switching to an alternative neuromuscular blocking agent.
-
-
Possible Cause: Drug interaction.
-
Solution: Several drugs can potentiate or inhibit the effects of this compound. For example, aminoglycoside antibiotics and volatile anesthetics can enhance the blockade, while long-term administration of anticonvulsants like phenytoin and carbamazepine can lead to resistance. Review all co-administered substances to identify potential interactions.
-
Issue 2: Prolonged recovery from neuromuscular blockade.
-
Possible Cause: Infusion rate is too high.
-
Solution: If recovery is slower than expected (typically around 30-60 minutes for return of train-of-four ratio >75%), the infusion rate may have been excessive. Ensure continuous monitoring during the recovery phase.
-
-
Possible Cause: Hypothermia.
-
Solution: Hypothermia can decrease the rate of Hofmann elimination, prolonging the effect of this compound. The infusion rate should be reduced by approximately half in hypothermic conditions (25° to 28°C). Maintain normothermia in experimental subjects unless it is a planned variable.
-
Issue 3: Cardiovascular effects such as hypotension.
-
Possible Cause: Histamine release.
-
Solution: this compound can cause histamine release, particularly with rapid bolus administration, which can lead to hypotension and flushing. Administer the initial bolus dose slowly over 60 seconds to minimize this effect. For subjects with a known sensitivity, consider a reduced initial dose.
-
Data Presentation
Table 1: Recommended this compound Dosing and Infusion Rates
| Parameter | Adult/Standard Models | Pediatric/Small Animal Models | ICU/Prolonged Infusion Models |
| Initial IV Bolus | 0.4 - 0.5 mg/kg | 0.3 - 0.4 mg/kg | 0.4 - 0.6 mg/kg |
| Maintenance Infusion Rate | 5 - 9 µg/kg/min | May require higher rates | 11 - 13 µg/kg/min (wide variability) |
| Time to Onset of Block | 2 - 2.5 minutes | Similar to adults | N/A |
| Duration of Initial Bolus | 20 - 35 minutes | May be shorter | N/A |
| Spontaneous Recovery (TOF >75%) | ~60 minutes | ~24 minutes | ~60 minutes |
Table 2: Factors Influencing this compound Infusion Requirements
| Factor | Effect on this compound Requirement | Reference |
| Inhalational Anesthetics (e.g., isoflurane) | Potentiate blockade; may require a ~33% reduction in infusion rate. | |
| Aminoglycoside Antibiotics | Potentiate blockade. | |
| Hypothermia | Decreases metabolism; may require a ~50% reduction in infusion rate. | |
| Long-term Anticonvulsant Therapy | May cause resistance and increase infusion rate requirements. | |
| Burn Injury | May cause resistance and increase infusion rate requirements. | |
| Acidosis | May enhance the effects of this compound. |
Experimental Protocols
Protocol 1: Establishing and Maintaining Neuromuscular Blockade with this compound Infusion
-
Subject Preparation: Anesthetize the subject according to the approved institutional protocol. Ensure adequate sedation and analgesia before initiating neuromuscular blockade.
-
Monitoring Setup: Place electrodes for a peripheral nerve stimulator to monitor the train-of-four (TOF) response of a suitable muscle group (e.g., ulnar nerve stimulation for adductor pollicis muscle twitch).
-
Initial Bolus: Administer an initial IV bolus of this compound (0.4-0.5 mg/kg) over 60 seconds.
-
Confirmation of Blockade: Monitor the TOF response. Adequate blockade for procedures like intubation is typically achieved when the twitch response is abolished.
-
Initiate Infusion: Once early signs of spontaneous recovery are observed (return of the first twitch in the TOF), start the this compound infusion. An initial rate of 9-10 µg/kg/min may be necessary to counteract recovery.
-
Titration and Maintenance: Adjust the infusion rate to maintain the desired level of blockade (e.g., 1-2 twitches on the TOF). A typical maintenance rate is 5-9 µg/kg/min.
-
Discontinuation and Recovery: At the end of the procedure, discontinue the infusion. Continue to monitor the subject's respiratory status and TOF response until a TOF ratio of >0.9 is achieved, indicating adequate recovery from neuromuscular blockade.
Mandatory Visualization
Caption: Mechanism of this compound at the neuromuscular junction.
References
Technical Support Center: Atracurium Efficacy and Acid-Base Balance
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of acid-base balance on the efficacy of atracurium. The following information is presented in a question-and-answer format to address specific issues and troubleshooting scenarios that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a prolonged duration of neuromuscular blockade with this compound in our animal model. What could be the potential cause related to acid-base balance?
A1: A prolonged effect of this compound is often associated with acidosis (a lower than normal pH). This compound is primarily metabolized through Hofmann elimination, a pH and temperature-dependent process.[1][2] Acidosis slows down the rate of Hofmann elimination, leading to a longer duration of action of the drug.[1][2] It is crucial to monitor and maintain the acid-base status of your experimental animals within the desired physiological range. Both respiratory and metabolic acidosis can potentiate the neuromuscular blockade induced by this compound.[3]
Q2: Our in vitro experiment shows a shorter than expected duration of this compound's effect. How can acid-base balance explain this?
A2: A shortened duration of this compound's action is indicative of alkalosis (a higher than normal pH). In alkaline conditions, the Hofmann elimination process is accelerated, leading to a more rapid degradation of this compound and consequently, a shorter period of neuromuscular blockade. Ensure that the pH of your buffer solutions or cell culture media is accurately controlled and maintained at the intended physiological level.
Q3: We are planning a study involving this compound in a swine model of permissive hypercapnia, which induces respiratory acidosis. What should we anticipate regarding this compound's efficacy?
A3: In a state of respiratory acidosis induced by permissive hypercapnia, you should anticipate a prolongation of the neuromuscular blockade from this compound. Studies in swine have shown that hypercapnic acidosis prolongs the duration of action of this compound and can lead to a deeper neuromuscular block.
Q4: How can we monitor the neuromuscular blockade of this compound in our experiments to assess the impact of acid-base changes?
A4: The gold standard for monitoring neuromuscular blockade is through peripheral nerve stimulation and measuring the evoked muscle response. The most common technique is Train-of-Four (TOF) stimulation. This involves delivering four successive electrical stimuli to a peripheral nerve and observing the number and strength of the muscle twitches. The ratio of the fourth twitch to the first twitch (TOF ratio) provides a quantitative measure of the degree of blockade.
Q5: In our study with renal transplant patients, we noticed a faster recovery from this compound-induced blockade after intraoperative alkali treatment. Can you explain this?
A5: This observation is consistent with the known pharmacology of this compound. Patients with end-stage renal disease often present with metabolic acidosis. Intraoperative alkali treatment, such as with sodium bicarbonate, would correct this acidosis, raising the blood pH. This shift towards a more alkaline environment accelerates the Hofmann elimination of this compound, leading to a significantly faster recovery from neuromuscular blockade.
Quantitative Data Summary
The following table summarizes quantitative data from experimental studies on the effect of acid-base balance on this compound efficacy.
| Parameter | Condition | Species | pH Level | pCO₂ (mmHg) | Base Excess (mEq/L) | Result | Reference |
| ED₅₀ of this compound | Metabolic Acidosis | Cat | 7.23 ± 0.03 | 35.5 ± 2.5 | -9.3 ± 1.1 | 0.091 ± 0.011 mg/kg | |
| Respiratory Acidosis | Cat | 7.21 ± 0.02 | 60.1 ± 3.2 | -1.5 ± 1.3 | 0.105 ± 0.015 mg/kg | ||
| Control | Cat | 7.40 ± 0.02 | 36.2 ± 2.1 | +0.5 ± 1.0 | 0.118 ± 0.012 mg/kg | ||
| Metabolic Alkalosis | Cat | 7.55 ± 0.03 | 38.1 ± 2.8 | +11.2 ± 1.5 | 0.125 ± 0.014 mg/kg | ||
| Respiratory Alkalosis | Cat | 7.58 ± 0.02 | 22.5 ± 1.9 | +2.1 ± 1.2 | 0.131 ± 0.016 mg/kg | ||
| ED₉₅ of this compound | Metabolic Acidosis | Cat | 7.23 ± 0.03 | 35.5 ± 2.5 | -9.3 ± 1.1 | 0.165 ± 0.021 mg/kg | |
| Respiratory Acidosis | Cat | 7.21 ± 0.02 | 60.1 ± 3.2 | -1.5 ± 1.3 | 0.189 ± 0.025 mg/kg | ||
| Control | Cat | 7.40 ± 0.02 | 36.2 ± 2.1 | +0.5 ± 1.0 | 0.212 ± 0.022 mg/kg | ||
| Metabolic Alkalosis | Cat | 7.55 ± 0.03 | 38.1 ± 2.8 | +11.2 ± 1.5 | 0.225 ± 0.024 mg/kg | ||
| Respiratory Alkalosis | Cat | 7.58 ± 0.02 | 22.5 ± 1.9 | +2.1 ± 1.2 | 0.235 ± 0.027 mg/kg | ||
| Time to TOF ratio of 0.7 (min) | Hypercapnic Acidosis | Swine | 7.22 ± 0.04 | 63.2 ± 5.3 | - | 30.3 ± 6.1 | |
| Normocapnia | Swine | 7.41 ± 0.03 | 40.5 ± 4.1 | - | 20.1 ± 5.5 | ||
| Time to TOF count of 3 (min) | Alkali Treatment Group | Human | Post-intervention: 7.45 ± 0.04 | - | Post-intervention: +1.5 ± 1.2 | 23.75 ± 5.32 | |
| Control Group | Human | Post-intervention: 7.31 ± 0.05 | - | Post-intervention: -4.8 ± 1.5 | 41.80 ± 5.2 |
Experimental Protocols
Induction of Acid-Base Imbalance in an Animal Model (Feline)
This protocol is based on the methodology described by Lee et al. (1993).
-
Animal Preparation: Adult cats are anesthetized, intubated, and mechanically ventilated. Arterial and venous catheters are placed for blood gas analysis and drug administration, respectively.
-
Induction of Respiratory Acidosis: Achieved by reducing the respiratory rate and tidal volume of the ventilator to increase the end-tidal CO₂ concentration, leading to an increase in PaCO₂ and a decrease in pH.
-
Induction of Respiratory Alkalosis: Achieved by increasing the respiratory rate and tidal volume to decrease the end-tidal CO₂, leading to a decrease in PaCO₂ and an increase in pH.
-
Induction of Metabolic Acidosis: Induced by the intravenous infusion of an ammonium chloride (NH₄Cl) solution.
-
Induction of Metabolic Alkalosis: Induced by the intravenous infusion of a sodium bicarbonate (NaHCO₃) solution.
-
Monitoring: Arterial blood gases (pH, PaCO₂, and base excess) are monitored to confirm and maintain the desired acid-base status.
Neuromuscular Blockade Monitoring using Train-of-Four (TOF)
This is a general protocol for TOF monitoring.
-
Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, such as the ulnar nerve at the wrist or the posterior tibial nerve at the ankle. Recording electrodes are placed over the muscle innervated by that nerve (e.g., adductor pollicis for the ulnar nerve).
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a two-second interval (2 Hz).
-
Measurement: The evoked muscle contractions (twitches) are observed or, for quantitative analysis, measured using a force transducer (mechanomyography) or an accelerometer (acceleromyography).
-
Data Analysis: The number of observed twitches (TOF count) or the ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio) is recorded. A TOF count of 0 indicates a deep block, while a TOF ratio approaching 1.0 indicates recovery.
Visualizations
Caption: Impact of Acid-Base Status on this compound Metabolism and Efficacy.
Caption: Experimental Workflow for this compound Efficacy Assessment.
References
storage and handling guidelines for atracurium in the lab
This technical support center provides essential guidelines for the storage and handling of atracurium besylate in a research laboratory setting. Adherence to these protocols is critical for ensuring the chemical integrity of the compound and the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage requirements for this compound besylate?
A1: this compound besylate is temperature-sensitive and should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) to maintain its potency.[1][2][3] It is crucial to protect it from light by keeping it in its carton until use and to prevent freezing.[1][2]
Q2: How long is this compound besylate stable at room temperature?
A2: If removed from refrigeration, this compound besylate injection should be used within 14 days, even if it is re-refrigerated. However, studies have shown that this compound besylate solutions can remain chemically stable for up to 6 weeks at room temperature (25°C). The rate of potency loss at 25°C (77°F) is approximately 5% per month.
Q3: What is the shelf-life of this compound besylate under refrigeration?
A3: Under recommended refrigeration (5°C), this compound besylate injection loses potency at a rate of approximately 6% per year.
Q4: Is this compound besylate light sensitive?
A4: Yes, this compound besylate should be protected from light. Vials should be kept in their cartons until the time of use.
Q5: What are the recommended diluents for preparing this compound besylate solutions for experiments?
A5: Suitable diluents for preparing infusion solutions include 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose and 0.9% Sodium Chloride Injection. It is recommended not to use Lactated Ringer's Injection as a diluent, as spontaneous degradation occurs more rapidly in this solution.
Q6: How should this compound besylate be handled to avoid contamination and degradation?
A6: Use aseptic techniques during the preparation of solutions. Do not mix this compound besylate, which is acidic (pH 3.25 to 3.65), with alkaline solutions (e.g., barbiturate solutions) in the same syringe or container, as this can cause inactivation and precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low experimental efficacy | Loss of potency due to improper storage. | Verify that the this compound besylate has been stored at 2°C to 8°C and has not exceeded its 14-day room temperature exposure limit. Check the expiration date. |
| Incompatibility with other reagents. | Ensure this compound is not mixed with alkaline solutions. The optimal pH for maximum stability in aqueous solution is around 2.5. | |
| Precipitate formation in solution | Mixing with an alkaline solution. | Discard the solution. Prepare a fresh solution using a recommended acidic or neutral diluent. |
| Visible discoloration of the solution | Degradation of the compound. | Do not use the solution. Discard it and prepare a fresh solution from a properly stored vial. |
| Inconsistent results between experiments | Variation in solution preparation or storage time. | Standardize the dilution protocol and use freshly prepared solutions. Infusion solutions should be used within 24 hours of preparation. |
Quantitative Data Summary
| Parameter | Guideline |
| Refrigerated Storage Temperature | 2°C to 8°C (36°F to 46°F) |
| Room Temperature Storage (Post-Refrigeration) | Use within 14 days |
| Potency Loss Rate (Refrigerated) | ~6% per year at 5°C |
| Potency Loss Rate (Room Temperature) | ~5% per month at 25°C |
| Solution pH | 3.25 to 3.65 |
| Diluted Solution Stability | 24 hours at room temperature or refrigerated |
| Recommended Diluted Concentrations | 0.2 mg/mL or 0.5 mg/mL |
Experimental Workflow for this compound Handling
Caption: Workflow for proper handling of this compound in the laboratory.
References
troubleshooting variable recovery times from atracurium blockade
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing atracurium in their experiments.
Troubleshooting Guide
Issue 1: Prolonged or Variable Recovery Times from this compound Blockade
Question: We are observing inconsistent and often prolonged recovery times from this compound-induced neuromuscular blockade in our animal models. What are the potential causes and how can we troubleshoot this?
Answer: Variable recovery from this compound blockade can be attributed to several physiological and experimental factors. This compound is a non-depolarizing neuromuscular blocking agent that is primarily metabolized through two pathways: Hofmann elimination and ester hydrolysis.[1][2] Hofmann elimination is a temperature and pH-dependent process, while ester hydrolysis is catalyzed by non-specific plasma esterases.[2][3]
Potential Causes and Solutions:
-
Hypothermia: A decrease in body temperature slows down Hofmann elimination, a primary pathway for this compound metabolism, leading to a prolonged blockade.[3]
-
Solution: Maintain core body temperature of the animal model within the normal physiological range for the species throughout the experiment. Use heating pads, overhead lamps, or other temperature control devices and monitor the animal's temperature regularly.
-
-
Acidosis: A lower than normal physiological pH (acidosis) also slows the rate of Hofmann elimination. Conversely, acidosis can accelerate ester hydrolysis. The overall effect on recovery can be complex.
-
Solution: Monitor and maintain the acid-base balance of the animal. Ensure adequate ventilation to prevent respiratory acidosis. If metabolic acidosis is a concern, appropriate buffering agents may be considered, though this should be done with caution as it can alter other experimental parameters.
-
-
Drug Interactions: Several classes of drugs can potentiate or prolong the effects of this compound.
-
Inhalational Anesthetics: Agents like isoflurane, enflurane, and halothane can enhance the neuromuscular blocking action of this compound.
-
Antibiotics: Aminoglycosides (e.g., gentamicin, neomycin) and polymyxins can potentiate the effects of this compound.
-
Other Drugs: Lithium, magnesium, and procainamide can also enhance and prolong the neuromuscular blockade.
-
Solution: Review all concurrently administered medications. If possible, use anesthetic and therapeutic agents with minimal known interaction with this compound. If co-administration is necessary, be aware of the potential for prolonged blockade and adjust monitoring frequency accordingly.
-
-
Dosage and Administration: Incorrect dosage or rapid bolus administration can lead to a deeper block and consequently, a longer recovery time.
-
Solution: Calculate the this compound dose accurately based on the animal's body weight. For prolonged procedures, consider a continuous infusion over intermittent boluses to maintain a steady level of blockade and allow for more predictable recovery upon discontinuation.
-
-
Individual Variability: Factors such as age and underlying health conditions can influence drug metabolism and recovery. For instance, older patients may experience prolonged recovery.
-
Solution: Ensure consistency in the age, sex, and health status of the animal models used in a study. If variability is unavoidable, stratify the analysis based on these factors.
-
Issue 2: Unexpected Cardiovascular Effects During this compound Administration
Question: We have observed transient hypotension and tachycardia in some of our subjects following this compound administration. Is this expected and what can be done to mitigate it?
Answer: this compound can cause histamine release, which can lead to cardiovascular effects such as flushing, hypotension, and tachycardia. This is more likely to occur with higher doses and rapid administration.
Potential Causes and Solutions:
-
Histamine Release: The observed cardiovascular effects are likely due to the release of endogenous histamine.
-
Solution 1: Slower Administration: Administer the this compound dose slowly over 60 seconds. This can reduce the peak plasma concentration and minimize histamine release.
-
Solution 2: Dose Adjustment: In sensitive individuals or when higher doses are required, consider dividing the dose or using a lower initial dose. For patients with a history of cardiovascular disease or asthma, a reduced dose of 0.3 to 0.4 mg/kg administered slowly is recommended to minimize adverse effects.
-
Solution 3: Pre-treatment: While not a standard research protocol, in clinical settings, pre-treatment with H1 and H2 histamine antagonists may be considered to attenuate these effects. The relevance and applicability of this approach in a research setting should be carefully evaluated based on the experimental design.
-
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized and is it dependent on liver or kidney function?
A1: this compound has a unique metabolism that is largely independent of renal (kidney) and hepatic (liver) function. It is eliminated through two primary mechanisms:
-
Hofmann Elimination: A spontaneous, non-enzymatic chemical breakdown that occurs at normal body temperature and pH. This process is slowed by hypothermia and acidosis.
-
Ester Hydrolysis: This process is catalyzed by non-specific esterases in the plasma.
Because of these organ-independent elimination pathways, this compound is often a preferred neuromuscular blocking agent in subjects with renal or hepatic impairment.
Q2: What is the expected onset and duration of action for this compound?
A2: The onset and duration of this compound are dose-dependent.
-
Onset: Following an intravenous dose of 0.4-0.5 mg/kg, adequate conditions for intubation are typically achieved within 2 to 2.5 minutes, with peak neuromuscular block occurring at approximately 3 to 5 minutes.
-
Duration: The clinically effective duration of neuromuscular blockade from an initial bolus dose is typically 20 to 35 minutes. Recovery to 25% of baseline neuromuscular function is seen after 35 to 45 minutes, with 95% recovery within 60 to 70 minutes.
Q3: How can I monitor the depth of neuromuscular blockade induced by this compound?
A3: Monitoring the depth of neuromuscular blockade is crucial for ensuring adequate muscle relaxation and for determining the timing of reversal. The gold standard is to use a peripheral nerve stimulator to assess the muscular response to a series of electrical stimuli.
Commonly used patterns of stimulation include:
-
Train-of-Four (TOF): This is the most common method and involves four successive stimuli. The ratio of the fourth twitch to the first twitch (TOF ratio) is a sensitive indicator of non-depolarizing neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered adequate recovery.
-
Single Twitch Stimulation: This can be used to establish a supramaximal stimulus and to observe the onset of the block.
Clinical signs such as sustained handgrip or head lift can be used but are not accurate determinants of the absence of residual neuromuscular blockade.
Q4: Can this compound be administered as a continuous infusion?
A4: Yes, this compound can be administered as a continuous intravenous infusion, which is a viable option for achieving a steady state of neuromuscular blockade during prolonged procedures. After an initial bolus dose, an infusion rate is adjusted based on the patient's response, which should be monitored with a peripheral nerve stimulator.
Q5: What are the primary metabolites of this compound and do they have any pharmacological activity?
A5: The main metabolite of this compound's Hofmann elimination is laudanosine. Laudanosine does not have any neuromuscular blocking activity but can act as a central nervous system stimulant. At standard clinical doses of this compound, the levels of laudanosine are generally not associated with significant CNS effects.
Data Presentation
Table 1: Factors Influencing this compound Recovery Time
| Factor | Effect on Recovery Time | Mechanism |
| Hypothermia | Prolonged | Slows Hofmann elimination |
| Acidosis | Prolonged | Slows Hofmann elimination |
| Inhalational Anesthetics | Prolonged | Potentiate neuromuscular blockade |
| Aminoglycoside Antibiotics | Prolonged | Potentiate neuromuscular blockade |
| Advanced Age | Prolonged | Altered pharmacokinetics and body composition |
Table 2: this compound Dosage and Administration Guidelines
| Administration | Dosage | Onset of Action | Duration of Blockade |
| Initial Bolus | 0.4 - 0.5 mg/kg IV | 2 - 2.5 minutes | 20 - 35 minutes |
| Maintenance Bolus | 0.08 - 0.10 mg/kg IV | - | - |
| Continuous Infusion | 5 - 9 µg/kg/min IV | - | Maintained during infusion |
Experimental Protocols
Protocol 1: Monitoring Neuromuscular Blockade with Train-of-Four (TOF) Stimulation
-
Objective: To quantitatively assess the depth of neuromuscular blockade and recovery.
-
Materials: Peripheral nerve stimulator, stimulating electrodes, recording device (e.g., acceleromyograph, electromyograph).
-
Procedure:
-
Place the stimulating electrodes over a peripheral nerve, such as the ulnar nerve at the wrist.
-
Place the recording transducer on the corresponding muscle, for example, the adductor pollicis muscle of the thumb.
-
Establish a baseline by determining the supramaximal stimulus (the lowest current that produces a maximal muscle response).
-
Administer this compound.
-
Once the blockade is established, deliver a TOF stimulus (four supramaximal stimuli at a frequency of 2 Hz).
-
Record the train-of-four count (TOFC), which is the number of visible twitches.
-
During recovery, when all four twitches are present, calculate the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch).
-
Continue monitoring until a TOF ratio of ≥ 0.9 is achieved, indicating adequate recovery from the neuromuscular blockade.
-
Mandatory Visualizations
Caption: this compound's mechanism of action at the neuromuscular junction.
Caption: Metabolic pathways of this compound elimination.
Caption: Troubleshooting workflow for variable this compound recovery.
References
Validation & Comparative
A Comparative Analysis of Atracurium and Cisatracurium: Onset and Duration of Action
In the landscape of neuromuscular blocking agents, atracurium and its isomer, cisthis compound, are both widely utilized to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. While structurally related, these two non-depolarizing agents exhibit distinct pharmacological profiles, particularly concerning their potency, onset of action, and duration of blockade. This guide provides a detailed comparison of this compound and cisthis compound, supported by clinical data, to inform researchers, scientists, and drug development professionals.
Potency and Dosing
Cisthis compound is a stereoisomer of this compound and is approximately three to four times more potent.[1][2] The ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) for cisthis compound is approximately 0.05 mg/kg, whereas the ED95 for this compound is about 0.2 mg/kg to 0.25 mg/kg.[3][4] This difference in potency is a critical factor in determining appropriate clinical dosages.
Onset and Duration of Action: A Quantitative Comparison
The onset of action and duration of neuromuscular blockade are crucial parameters for clinical application. The following table summarizes key quantitative data from various clinical studies comparing this compound and cisthis compound at different dosages.
| Drug | Dose (mg/kg) | Onset of Action (minutes) | Duration of Action (minutes) |
| This compound | 0.5 (2 x ED95) | 3.2 | 43 |
| 0.5 | 3.28 ± 0.64 | 35.4 ± 4.64 | |
| 0.5 | 2.3 ± 1.1 | - | |
| 0.5 | 3.24 ± 0.55 | - | |
| 0.5 | 196.95 (seconds) | 34.58 | |
| Cisthis compound | 0.1 (2 x ED95) | - | 44 |
| 0.15 (3 x ED95) | - | - | |
| 0.2 (4 x ED95) | 2.7 ± 0.12 | 64.6 ± 6.18 | |
| 0.1 | 4.6 | 45 | |
| 0.15 | 3.4 | 55 | |
| 0.2 | 2.8 | 61 | |
| 0.1 | 4.37 ± 0.46 | - | |
| 0.3 | 165.95 (seconds) | 57.41 |
Experimental Methodologies
The data presented above are derived from prospective, randomized clinical trials involving adult patients classified under American Society of Anesthesiologists (ASA) physical status I and II, scheduled for elective surgeries under general anesthesia.
A typical experimental protocol involves the following steps:
-
Patient Preparation: Informed consent is obtained from all patients. Pre-operative assessment includes a detailed medical history and systemic examination. Patients are often premedicated with agents like diazepam, glycopyrrolate, ondansetron, and fentanyl.
-
Anesthesia Induction: Anesthesia is induced using intravenous agents such as etomidate or propofol. Patients are preoxygenated with 100% oxygen.
-
Neuromuscular Monitoring: Neuromuscular function is monitored using an acceleromyograph placed on the adductor pollicis muscle to record the train-of-four (TOF) response to ulnar nerve stimulation. Baseline TOF measurements are established before the administration of the neuromuscular blocking agent.
-
Drug Administration: Patients are randomly assigned to receive either this compound or cisthis compound at a specified dose, administered intravenously.
-
Data Collection:
-
Onset of Action: This is defined as the time from the completion of the drug injection to the disappearance of the fourth twitch of the TOF stimulation or a predefined level of neuromuscular blockade (e.g., 95% twitch depression).
-
Intubating Conditions: Laryngoscopy and endotracheal intubation are performed at a predetermined time after drug administration. Intubating conditions are assessed and scored based on factors like jaw relaxation, vocal cord position, and patient response to intubation.
-
Duration of Action: This is typically measured as the time from drug administration until the TOF ratio recovers to a certain level (e.g., 0.25 or 0.7).
-
Hemodynamic Monitoring: Heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure are monitored and recorded at baseline and at regular intervals after drug administration and intubation.
-
Key Differences and Clinical Implications
The primary advantage of cisthis compound over this compound is its reduced tendency to cause histamine release, even at higher doses. This results in greater cardiovascular stability, with a lower incidence of hypotension and tachycardia. This compound, on the other hand, is associated with dose-dependent histamine release, which can lead to transient cardiovascular changes.
While at equipotent doses (based on ED95), this compound may have a slightly faster onset of action, higher doses of cisthis compound can achieve a rapid onset suitable for intubation while maintaining a stable hemodynamic profile. The duration of action of cisthis compound is generally longer than that of this compound, which can be advantageous for longer surgical procedures.
Both this compound and cisthis compound undergo Hofmann elimination, a pH and temperature-dependent degradation process that is independent of renal and hepatic function, making them suitable for patients with organ dysfunction.
Comparative Overview
Caption: Comparative properties of this compound and Cisthis compound.
References
A Comparative Analysis of Atracurium and Vecuronium Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agents atracurium and vecuronium, focusing on their comparative potency. The information presented is supported by experimental data from clinical studies to assist researchers and professionals in drug development in making informed decisions.
Introduction
This compound and vecuronium are non-depolarizing neuromuscular blocking agents commonly used in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] Although both drugs act as competitive antagonists of acetylcholine at the nicotinic receptors in the neuromuscular junction, they exhibit notable differences in their potency, onset of action, and duration of effects.[2][3] Understanding these differences is crucial for their safe and effective use.
Comparative Potency
Vecuronium is consistently reported to be a more potent neuromuscular blocking agent than this compound. Clinical studies have demonstrated that vecuronium is approximately 4 to 5 times more potent than this compound.[4][5] This difference in potency is reflected in the effective doses (ED) required to achieve a certain level of neuromuscular blockade.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic parameters of this compound and vecuronium from comparative clinical trials.
Table 1: Potency (ED50 and ED95)
| Drug | ED50 (µg/kg) | ED95 (µg/kg) | Potency Ratio (Vecuronium:this compound) | Source(s) |
| This compound | Not consistently reported | ~250 | 4.1 - 5.25 times less potent than vecuronium | |
| Vecuronium | Not consistently reported | ~50 | - |
ED50: Dose required to produce 50% suppression of the first twitch (T1) of the train-of-four (TOF). ED95: Dose required to produce 95% suppression of T1.
Table 2: Onset and Duration of Action
| Drug | Dose (µg/kg) | Onset of Action (minutes) | Duration to 25% Recovery (minutes) | Source(s) |
| This compound | 300 | - | 20.6 | |
| 500 | - | - | ||
| Vecuronium | 60 | - | 15.1 | |
| 100 | - | - |
Note: Onset and duration can be dose-dependent. Some studies have found no significant difference in onset time when equipotent doses are used.
Experimental Protocols
The determination of neuromuscular blocking agent potency and pharmacodynamic properties typically involves the following experimental setup:
Subject Population
Healthy adult patients scheduled for elective surgery under general anesthesia are commonly recruited. Informed consent is obtained, and the studies are approved by relevant ethics committees.
Anesthesia
Anesthesia is typically induced and maintained with intravenous or inhalational anesthetics. Opioids are often administered for analgesia.
Neuromuscular Monitoring
The core of the experimental protocol involves the objective measurement of neuromuscular function. The standard method is:
-
Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
Pattern of Stimulation: The most common pattern is the Train-of-Four (TOF) stimulation, which consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.
-
Measurement: The evoked mechanical or electromyographic (EMG) response of the adductor pollicis muscle (thumb adduction) is recorded.
-
Parameters:
-
T1: The amplitude of the first twitch response. The percentage of T1 depression is used to determine potency (ED50, ED95).
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of less than 0.9 indicates residual neuromuscular blockade.
-
Onset Time: The time from drug administration to maximum T1 depression.
-
Duration of Action: The time from drug administration until T1 recovers to a certain percentage (e.g., 25%) of the baseline value.
-
Signaling Pathway and Experimental Workflow
Neuromuscular Junction Signaling Pathway
The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents like this compound and vecuronium at the neuromuscular junction.
Caption: Neuromuscular junction signaling and drug intervention.
Experimental Workflow for Potency Determination
This diagram outlines the typical workflow for a clinical study comparing the potency of neuromuscular blocking agents.
Caption: Workflow for neuromuscular blocking agent potency studies.
Conclusion
The experimental data consistently demonstrates that vecuronium is a more potent non-depolarizing neuromuscular blocking agent than this compound. This higher potency means that a lower dose of vecuronium is required to achieve the same level of neuromuscular blockade as this compound. While both drugs are effective, their different pharmacodynamic profiles, including potency, onset, and duration of action, are important considerations in both clinical settings and for the development of new neuromuscular blocking agents. The standardized experimental protocols involving TOF stimulation and monitoring of the adductor pollicis muscle provide a reliable framework for these comparative assessments.
References
- 1. This compound and vecuronium: effect of dose on the time of onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical comparison of this compound and vecuronium (Org NC 45) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. Neuromuscular block: this compound and vecuronium compared and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rocuronium and Atracurium for Rapid Sequence Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rocuronium and atracurium, two non-depolarizing neuromuscular blocking agents commonly used for rapid sequence induction (RSI) in anesthesia. The following sections present a comprehensive overview of their performance based on data from clinical studies, detailing experimental protocols and key outcomes to inform research and drug development.
Mechanism of Action at the Neuromuscular Junction
Both rocuronium and this compound are competitive antagonists of the nicotinic acetylcholine receptors at the motor endplate of the neuromuscular junction. By blocking the binding of acetylcholine, they prevent depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis.
A Comparative Guide to HPLC Methods for Validating Atracurium Purity and Concentration
For researchers, scientists, and drug development professionals, ensuring the purity, concentration, and isomeric composition of atracurium besylate is critical for its safety and efficacy as a neuromuscular blocking agent. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides an objective comparison of various HPLC methods, supported by experimental data and detailed protocols, to aid in method selection and implementation for the quality control of this compound besylate.
This compound besylate is a complex molecule with four chiral centers, existing as a mixture of ten stereoisomers.[1] The commercial formulation is a mixture of three geometric isomers: cis-cis, cis-trans, and trans-trans, in specific ratios.[2] Robust analytical methods are therefore essential to separate and quantify these isomers and any potential impurities or degradation products, such as laudanosine.[1]
Comparison of HPLC Methodologies
The choice of an HPLC method for this compound analysis often depends on the specific analytical goal, such as routine quality control, high-throughput screening, or detailed chiral separation. The following table summarizes and compares different published HPLC methods, from pharmacopeial standards to modern, rapid techniques.
| Parameter | USP Method[3][4] | Fast HPLC/UPLC Method | Chiral Separation Method | Isocratic HPLC Method |
| Column | Base-deactivated C18 (L1), 4.6 mm x 25 cm | C18, 4.6 mm x 50 mm, 1.8 µm | Lux Cellulose-3 (Chiral) | Octadecyl silane bonded silica |
| Mobile Phase | Gradient of phosphate buffer, acetonitrile, and methanol | Gradient of potassium phosphate buffer, acetonitrile, and methanol | Isocratic: Acetonitrile:Water (90:10, v/v) | Isocratic: 1.02% KH2PO4 (pH 3.1):Methanol:Acetonitrile (21:11:8) |
| Flow Rate | ~1.0 mL/min | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm | UV at 280 nm |
| Run Time | ~45 minutes | ~8-10 minutes | ~3 minutes | 25 minutes |
| Primary Application | Official compendial assay and impurity profiling | Rapid impurity profiling and in-process testing | Chiral separation of isomers | Routine quality control of cisthis compound |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the compared HPLC methods.
United States Pharmacopeia (USP) Method
This method is the official standard for this compound besylate assay and purity. It utilizes a gradient elution to separate the isomers and impurities.
-
Buffer Solution: Dissolve about 10.2 g of monobasic potassium phosphate in 950 mL of water, adjust with phosphoric acid to a pH of 3.1, and dilute with water to 1000 mL.
-
Solution A: A mixture of Buffer solution, acetonitrile, and methanol (75:20:5).
-
Solution B: A mixture of Buffer solution, methanol, and acetonitrile (50:30:20).
-
Mobile Phase: A variable mixture of Solution A and Solution B as per the gradient table below.
-
Chromatographic System:
-
Column: Base-deactivated packing L1 (C18), 4.6-mm × 25-cm.
-
Detector: UV at 280 nm.
-
Flow Rate: About 1 mL/min.
-
Injection Volume: About 20 µL.
-
-
Gradient Program:
| Time (minutes) | Solution A (%) | Solution B (%) | Elution |
| 0 - 5 | 80 | 20 | Isocratic |
| 5 - 15 | 80 → 40 | 20 → 60 | Linear Gradient |
| 15 - 25 | 40 | 60 | Isocratic |
| 25 - 30 | 40 → 0 | 60 → 100 | Linear Gradient |
| 30 - 38 | 55 → 0 | 45 → 100 | Linear Gradient |
| 38 - 45 | 0 | 100 | Isocratic |
Fast HPLC/UPLC Method
This method employs a column with sub-2 µm particles to achieve a significantly faster analysis time while maintaining excellent resolution between the this compound isomers.
-
Chromatographic System:
-
Column: Agilent Technologies Zorbax Eclipse XDB-C18, 4.6-mm × 50-mm, 1.8 µm particle size.
-
Mobile Phase: A potassium phosphate buffer–acetonitrile–methanol gradient.
-
Detector: UV at 280 nm.
-
Flow Rate: 1.0 mL/min.
-
-
Procedure: The method allows for the separation of the main this compound isomers and the degradation product laudanosine in approximately one-third of the time of the USP method, with a total run time of about 8 minutes. The resolution between the trans-trans, cis-trans, and cis-cis isomers was reported to be superior to 2.4.
Chiral Separation Method
This eco-friendly method provides rapid and efficient separation of the this compound isomers using a chiral stationary phase.
-
Chromatographic System:
-
Column: Lux Cellulose-3 chiral stationary phase.
-
Mobile Phase: Acetonitrile:water (90:10, v/v).
-
Detector: UV at 280 nm.
-
Flow Rate: 0.7 mL/min.
-
-
Performance: This method achieves baseline separation of the cis-cis, cis-trans, and trans-trans isomers in under 3 minutes.
Method Validation Data
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The following table summarizes typical validation parameters for HPLC methods used in this compound analysis.
| Parameter | Chiral Separation Method | Isocratic HPLC Method | Stability-Indicating RP-HPLC |
| Linearity Range | 10.0–100.0 µg/mL | Not specified | 1-8 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 (assumed) | Not specified | Not specified |
| Precision (%RSD) | ≤ 2.0% (for repeatability) | < 2.0% (for peak area) | Not specified |
| Accuracy (Recovery %) | Acceptable | Average recovery 100.8% | Not specified |
| Specificity | Demonstrated separation of isomers | Good separation from impurities | Demonstrated separation from laudanosine |
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis, following ICH guidelines.
Caption: Workflow for HPLC method validation of this compound.
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound besylate is dependent on the specific requirements of the laboratory.
-
The USP method remains the gold standard for regulatory submissions, providing a comprehensive separation of isomers and impurities, albeit with a long run time.
-
Fast HPLC/UPLC methods offer a significant advantage in terms of throughput, making them ideal for in-process control and high-volume quality control laboratories without compromising resolution.
-
For specific investigations into the isomeric composition, dedicated chiral methods provide rapid and excellent separation, proving to be highly efficient.
-
Simpler isocratic methods can be advantageous for routine assays of the main component, cisthis compound, by reducing complexity and improving instrument and column longevity.
By understanding the comparative performance and specific protocols of these methods, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of this compound besylate products.
References
A Comparative Guide to Chiral Separation Techniques for Atracurium Isomers
For Researchers, Scientists, and Drug Development Professionals
Atracurium besylate, a widely used neuromuscular blocking agent, is a complex mixture of ten stereoisomers. Due to the varying pharmacological and toxicological profiles of these isomers, their effective separation and quantification are critical for drug development, quality control, and clinical research. This guide provides an objective comparison of various chiral separation techniques for this compound isomers, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
The primary techniques for the chiral separation of this compound isomers include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC). Each method offers distinct advantages in terms of resolution, speed, and application.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a prominent and versatile technique for this compound isomer separation, primarily through the use of Chiral Stationary Phases (CSPs). The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.
-
Method 1: Lux Cellulose-3 CSP
-
Method 2: Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) CSP
-
Column: Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC)
-
Mobile Phase: Acetonitrile: 0.1 M Potassium hexafluorophosphate (KPF6), pH 3.0-3.5 (50:50, v/v)
-
Flow Rate: 0.5-1.0 mL/min
-
Temperature: 30-38°C
-
Detection: UV at 280 nm
-
-
Method 3: Lux Cellulose-4 CSP
-
Column: Lux Cellulose-4
-
Mobile Phase: Acetonitrile: Ethanol: Diethylamine (DEA) (92:8:0.2% v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 240 nm
-
Analysis Time: Within 8 minutes
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful alternative to HPLC, offering high efficiency and rapid analysis times with minimal sample consumption. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.
-
Capillary: 72 cm length
-
Background Electrolyte: 60 mM phosphate buffer (pH 4) containing 20 mM β-cyclodextrin and 4 M urea
-
Voltage: +20 kV
-
Detection: Direct UV at 211 nm
-
Analysis Time: Approximately 13 minutes
Thin-Layer Chromatography (TLC)
TLC provides a simpler and more cost-effective approach for the chiral separation of this compound isomers. Separation can be achieved using either a chiral mobile phase additive or by densitometric analysis.
-
Method 1: Chiral Mobile Phase Additive
-
Stationary Phase: Silica gel plates
-
Mobile Phase: Acetonitrile: Methanol: Water: Ethyl acetate: 1% Acetic acid (5:2:1.5:1:0.5, by volume) with β-cyclodextrin sulfated sodium salt (S-β-CD) as a chiral additive
-
-
Method 2: Densitometric Method
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: Chloroform: Toluene: Ethanol: Ammonia (7.0:1.0:1.6:0.2, by volume)
-
Detection: Densitometric detection at 220.0 nm
-
Comparative Performance Data
The following table summarizes the quantitative performance of the different chiral separation techniques for this compound isomers.
| Technique | Method | Key Parameters | Analysis Time | Isomer Ratio (cis-cis:cis-trans:trans-trans) | Reference |
| HPLC | Lux Cellulose-3 CSP | Mobile Phase: ACN:H₂O (90:10) | ~ 3 min | 57.89% : 36.57% : 5.54% | |
| CDMPC CSP | Mobile Phase: ACN:KPF₆ (50:50) | - | Baseline separation achieved | ||
| Lux Cellulose-4 CSP | Mobile Phase: ACN:EtOH:DEA | < 8 min | - | ||
| CE | β-cyclodextrin additive | BGE: 60mM Phosphate, 20mM β-CD, 4M Urea | ~ 13 min | 59.1% : 35.9% : 5.02% | |
| TLC | Chiral Mobile Phase | Mobile Phase with S-β-CD | - | Successful separation | |
| Densitometric | Mobile Phase: Chloroform based | - | Successful separation |
Workflow for Chiral Separation of this compound Isomers
The general workflow for the chiral separation of this compound isomers using chromatographic and electrophoretic techniques is depicted below.
Caption: General workflow for this compound isomer separation techniques.
Conclusion
The choice of a chiral separation technique for this compound isomers depends on the specific analytical requirements. HPLC with chiral stationary phases, particularly with modern columns like Lux Cellulose-3, offers rapid and high-resolution separation, making it suitable for high-throughput analysis in quality control settings. Capillary electrophoresis provides an excellent alternative with high efficiency and low sample consumption, ideal for research and development where sample volume may be limited. Thin-layer chromatography presents a cost-effective and straightforward method for qualitative and semi-quantitative analysis. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their studies on this compound isomers.
References
A Comparative Analysis of Laudanosine Production from Atracurium and Cisatracurium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of laudanosine production following the administration of two commonly used neuromuscular blocking agents, atracurium and cisthis compound. The information presented is supported by experimental data to facilitate informed decisions in research and clinical settings.
Executive Summary
This compound and its isomer, cisthis compound, are non-depolarizing neuromuscular blocking agents that undergo degradation in the body to form laudanosine, a metabolite with central nervous system stimulant properties. Clinical and experimental evidence consistently demonstrates that the administration of cisthis compound results in significantly lower plasma concentrations of laudanosine compared to equipotent doses of this compound. This difference is primarily attributed to their distinct metabolic pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data on laudanosine production from comparative studies of this compound and cisthis compound.
| Parameter | This compound | Cisthis compound | Reference |
| Peak Plasma Laudanosine Concentration (µg/mL) | 4.4 | 1.3 | [1] |
| Relative Laudanosine Production | 3 to 5 times higher than cisthis compound | Lower | [2][3][4] |
| Primary Metabolic Pathways | Hofmann elimination and ester hydrolysis | Hofmann elimination | [5] |
Metabolic Pathways
This compound is a mixture of ten stereoisomers, whereas cisthis compound is a single isomer (1R-cis, 1'R-cis). This stereochemical difference influences their metabolism and, consequently, the amount of laudanosine produced.
This compound is metabolized via two main pathways:
-
Hofmann elimination: A pH and temperature-dependent chemical process that occurs spontaneously in the plasma and tissues.
-
Ester hydrolysis: A process catalyzed by non-specific plasma esterases.
Cisthis compound is primarily eliminated through Hofmann elimination , with a minimal contribution from ester hydrolysis. This results in a slower rate of metabolism and clearance for cisthis compound compared to this compound, but also a lower production of laudanosine.
Experimental Protocols
The following section details a typical experimental methodology employed in clinical studies to compare laudanosine concentrations after this compound and cisthis compound administration.
1. Study Population:
-
Critically ill and sedated adult patients requiring mechanical ventilation and continuous neuromuscular blockade.
-
Exclusion criteria would typically include significant renal or hepatic impairment not related to their acute illness, and known hypersensitivity to the study drugs.
2. Study Design:
-
A prospective, randomized, controlled trial.
-
Patients are randomly assigned to receive either a continuous infusion of this compound or cisthis compound.
3. Drug Administration:
-
An initial bolus dose of the assigned drug is administered (e.g., 0.5 mg/kg for this compound or 0.1 mg/kg for cisthis compound).
-
This is immediately followed by a continuous intravenous infusion.
-
The infusion rate is titrated to maintain a specific level of neuromuscular blockade, typically one to two twitches of the train-of-four (TOF) response.
4. Blood Sampling:
-
Venous blood samples are collected at predetermined time points before and during the infusion (e.g., baseline, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Blood is collected in heparinized tubes and immediately placed on ice.
5. Sample Processing and Analysis:
-
Plasma is separated by centrifugation at 4°C.
-
Plasma samples are acidified to prevent further in vitro degradation of the drugs.
-
Laudanosine concentrations are quantified using a validated high-performance liquid chromatography (HPLC) method with either fluorometric or ultraviolet (UV) detection.
Conclusion
The available data consistently indicate that cisthis compound administration leads to substantially lower plasma concentrations of laudanosine compared to this compound. This difference is a direct consequence of their distinct metabolic profiles, with cisthis compound's primary reliance on Hofmann elimination resulting in less laudanosine formation. For research and clinical applications where the potential for laudanosine-induced central nervous system effects is a concern, cisthis compound presents a favorable alternative to this compound.
References
- 1. High-performance liquid chromatographic method for the determination of this compound and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. anesthesiologypaper.com [anesthesiologypaper.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Atracurium and Other Non-Depolarizing Neuromuscular Blocking Agents
Atracurium, a non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class, is widely utilized in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] Its unique metabolism through Hofmann elimination and ester hydrolysis, independent of renal or hepatic function, offers a distinct advantage in certain patient populations.[2][3] This guide provides a head-to-head comparison of this compound with other commonly used non-depolarizing agents—rocuronium, vecuronium, and its isomer, cisthis compound—supported by experimental data from clinical studies.
Mechanism of Action: A Shared Pathway
Non-depolarizing neuromuscular blocking agents act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, they prevent the depolarization of the motor endplate by ACh, thereby inhibiting muscle contraction.[1]
References
A Comparative Guide to the Hemodynamic Stability of Atracurium and Cisatracurium
This guide provides a detailed comparison of the hemodynamic profiles of two commonly used non-depolarizing neuromuscular blocking agents, atracurium and its isomer, cisthis compound. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cardiovascular effects of these agents is critical for preclinical and clinical research, particularly in studies involving subjects with cardiovascular comorbidities.
Executive Summary
Cisthis compound is a stereoisomer of this compound and is three to four times more potent.[1][2] A key differentiator between the two is cisthis compound's lower propensity to cause histamine release, which translates to a more stable hemodynamic profile.[1] Clinical data consistently demonstrates that this compound is more frequently associated with transient hypotension and tachycardia, effects attributed to histamine release.[3] Cisthis compound, on the other hand, exhibits minimal cardiovascular effects, even at higher doses.
Quantitative Hemodynamic Data
The following table summarizes the key hemodynamic parameters—Mean Arterial Pressure (MAP) and Heart Rate (HR)—observed in comparative studies of this compound and cisthis compound.
| Study Population & Doses | Hemodynamic Parameter | This compound Group | Cisthis compound Group | Key Findings & Significance |
| Elective Surgery Patients | % of Patients with ↑ HR | 50% | 30% | Statistically significant increase in heart rate with this compound (p=0.04). |
| (this compound vs. Cisthis compound) | % of Patients with ↓ BP | 40% | 24% | Trend towards more hypotension with this compound (p=0.08). |
| Lower Abdominal Surgeries | Change in Mean MAP (from baseline to post-injection) | Increase of 4 mmHg | Decrease of 5.4 mmHg | Statistically significant difference in MAP change (p < 0.05). |
| (this compound vs. Cisthis compound) | Change in Mean MAP (from baseline to post-intubation) | Increase of 11.4 mmHg | Increase of 1.16 mmHg | Statistically significant difference in MAP change (p < 0.05). |
| General Anesthesia Patients | Mean Heart Rate (beats/min) - Post-intubation | 109.3 | 97.4 | Statistically significant difference (P< 0.05). |
| (this compound 0.5 mg/kg vs. Cisthis compound 0.2 mg/kg) | Mean Arterial Pressure (mmHg) - Post-intubation | 98.5 | 94.1 | Statistically significant difference (P< 0.05). |
| Patients with Cardiovascular Comorbidities | % of Hypertensive Patients with Hemodynamic Changes | 40% | 20% | Statistically significant difference (p=0.03). |
| (this compound vs. Cisthis compound) | % of Ischemic Heart Disease Patients with Hemodynamic Changes | 30% | 14% | Statistically significant difference (p=0.05). |
| Neurosurgical Patients | Change in MAP | Decrease | No change | This compound caused a transient decrease in MAP. |
| (this compound 0.75 mg/kg vs. Cisthis compound 0.15 mg/kg) | Change in HR | No significant change | No change |
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials comparing the hemodynamic effects of this compound and cisthis compound. A general experimental protocol is as follows:
1. Study Design: The majority of studies employ a randomized, double-blind design to minimize bias.
2. Patient Population:
-
Participants are typically adult patients classified under the American Society of Anesthesiologists (ASA) physical status I and II, scheduled for elective surgical procedures under general anesthesia.
-
Exclusion criteria often include patients with a known allergy to the study drugs, significant neuromuscular, renal, or hepatic disease, and those taking medications known to interfere with neuromuscular blocking agents.
3. Anesthesia Induction and Maintenance:
-
Patients are premedicated, and anesthesia is induced using standard intravenous agents.
-
Following induction, patients receive either this compound or cisthis compound at equipotent or clinically relevant doses.
4. Hemodynamic Monitoring:
-
Key hemodynamic parameters, including heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure, are monitored continuously.
-
Measurements are recorded at baseline (before drug administration), immediately after administration of the neuromuscular blocking agent, after tracheal intubation, and at regular intervals thereafter (e.g., 5, 10, 15, and 20 minutes post-intubation).
5. Neuromuscular Blockade Monitoring:
-
The degree of neuromuscular blockade is objectively monitored using techniques such as Train-of-Four (TOF) stimulation of a peripheral nerve (e.g., the ulnar nerve).
6. Data Analysis:
-
Statistical analysis is performed to compare the changes in hemodynamic parameters between the this compound and cisthis compound groups from baseline and at various time points.
Visualizing the Comparison
To further elucidate the differences between this compound and cisthis compound, the following diagrams illustrate the experimental workflow, the comparative hemodynamic effects, and the underlying signaling pathway responsible for the observed cardiovascular changes.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Atracurium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of neuromuscular blocking agents like atracurium is paramount. This guide provides essential procedural steps to minimize exposure and ensure a safe laboratory environment.
This compound besylate is a non-depolarizing skeletal muscle relaxant.[1] While it is used therapeutically, it is toxic if swallowed and can cause skin and serious eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are critical to prevent accidental exposure.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with eyes, skin, and clothing.[4] The following table summarizes the recommended PPE for handling this compound in different scenarios.
| Scenario | Recommended Personal Protective Equipment | Reference |
| Routine Handling (e.g., preparation of solutions) | Eye/Face Protection: Safety glasses with side shields or chemical safety goggles. | [5] |
| Hand Protection: Chemical-resistant, impervious gloves. | ||
| Skin and Body Protection: Laboratory coat or impervious protective clothing. | ||
| Respiratory Protection: Generally not required under normal conditions with adequate ventilation. If dusts, mists, or aerosols may be generated, use a dust respirator or work in a fume hood. | ||
| Spill Cleanup | Eye/Face Protection: Chemical safety goggles or a face shield. | |
| Hand Protection: Double gloves (chemical-resistant). | ||
| Skin and Body Protection: Impervious protective clothing or gown. | ||
| Respiratory Protection: If the spill generates dust or aerosols, a respirator is necessary. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a clean and uncluttered workspace.
-
Verify that safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Work in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is required.
2. Handling Procedures:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle solid this compound to avoid contamination.
3. Storage:
-
Store this compound in a refrigerator at 2°C to 8°C (36°F to 46°F) to preserve potency.
-
Do not freeze.
-
Protect from light by keeping vials in their carton until use.
-
If removed from refrigeration to room temperature, use within 14 days.
Spill and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to contain the contamination and prevent exposure.
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the affected area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Ensure cleanup is performed by trained personnel wearing appropriate PPE.
-
Contain the source of the spill if it is safe to do so.
-
For liquid spills, collect the material with an absorbent material.
-
For solid spills, use dry clean-up procedures and avoid generating dust. You can dampen the material with water to prevent dusting before sweeping. A vacuum cleaner with a HEPA filter may be used.
-
Place the collected waste into a suitable, labeled, and sealed container for disposal.
-
Thoroughly clean the spill area.
Disposal Plan: Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused compounds, solutions, and contaminated PPE, should be segregated as hazardous pharmaceutical waste.
-
Waste Containers: Use durable, leak-proof containers with secure lids that are clearly labeled as "Hazardous Waste."
-
Disposal Method: The recommended method for the disposal of hazardous pharmaceutical waste is incineration at a licensed hazardous waste management facility. Dispose of all waste in accordance with applicable local, state, and federal regulations.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the safe handling and disposal workflows for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
